6-Bromo-4-chloro-2-methylquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYJNZAWEQIQOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444460 | |
| Record name | 6-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351426-04-5 | |
| Record name | 6-Bromo-4-chloro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for 6-bromo-4-chloro-2-methylquinazoline, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, step-by-step experimental protocols, and expected yields, presenting all quantitative data in clearly structured tables for ease of reference and comparison. The logical flow of the synthesis and experimental setups are visualized through diagrams generated using Graphviz (DOT language).
Synthesis Pathway Overview
The synthesis of this compound is a multi-step process commencing with the readily available starting material, 5-bromoanthranilic acid. The pathway can be logically divided into three core stages:
-
Acetylation: The initial step involves the acetylation of the amino group of 5-bromoanthranilic acid to yield 2-acetamido-5-bromobenzoic acid. This is a crucial transformation to introduce the precursor for the 2-methyl group of the quinazoline ring.
-
Cyclization to Quinazolinone: The acetylated intermediate undergoes cyclization to form the core quinazolinone structure. A common and effective method proceeds through the formation of a benzoxazinone intermediate, 6-bromo-2-methyl-3,1-benzoxazin-4-one, which is subsequently converted to 6-bromo-2-methylquinazolin-4(3H)-one upon reaction with an ammonia source.
-
Chlorination: The final step is the conversion of the hydroxyl group at the 4-position of the quinazolinone to a chloro group. This is typically achieved through the use of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the desired this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.
Step 1: Synthesis of 2-Acetamido-5-bromobenzoic Acid
The acetylation of 5-bromoanthranilic acid is achieved by reacting it with acetic anhydride.
Experimental Protocol:
A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield pure 2-acetamido-5-bromobenzoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-Bromoanthranilic acid | [1] |
| Reagent | Acetic Anhydride | [1] |
| Solvent | None (Acetic Anhydride as solvent) | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | Monitored by TLC | [1] |
| Product | 2-Acetamido-5-bromobenzoic acid | [1] |
| Purification | Recrystallization from ethanol | [1] |
Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
This step involves the cyclization of 2-acetamido-5-bromobenzoic acid. A reliable method involves the formation of a benzoxazinone intermediate followed by reaction with an ammonia source.[2]
Experimental Protocol:
-
Part A: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one: 2-Acetamido-5-bromobenzoic acid is refluxed in acetic anhydride.[2] After cooling, the precipitated solid, 6-bromo-2-methyl-3,1-benzoxazin-4-one, is collected by filtration.
-
Part B: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one: The prepared 6-bromo-2-methyl-3,1-benzoxazin-4-one is then heated with a source of ammonia, such as ammonium acetate, in a suitable solvent like glacial acetic acid. The reaction mixture is refluxed, and upon cooling, the product precipitates. The solid is collected, washed, and can be recrystallized to afford pure 6-bromo-2-methylquinazolin-4(3H)-one.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-Acetamido-5-bromobenzoic acid | [2] |
| Reagent (Part A) | Acetic Anhydride | [2] |
| Intermediate | 6-Bromo-2-methyl-3,1-benzoxazin-4-one | [2] |
| Reagent (Part B) | Ammonium Acetate (or other ammonia source) | [2] |
| Solvent (Part B) | Glacial Acetic Acid | [2] |
| Reaction Temperature | Reflux | [2] |
| Product | 6-Bromo-2-methylquinazolin-4(3H)-one | [2] |
Step 3: Synthesis of this compound
The final step is the chlorination of the quinazolinone.
Experimental Protocol:
6-Bromo-2-methylquinazolin-4(3H)-one is treated with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction. The mixture is heated to reflux, and the reaction progress is monitored by TLC. After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 6-Bromo-2-methylquinazolin-4(3H)-one | [3] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [3] |
| Catalyst (optional) | N,N-Dimethylaniline | [3] |
| Reaction Temperature | Reflux (typically 100-110 °C) | [3] |
| Reaction Time | 3-6 hours (monitored by TLC) | [3] |
| Product | This compound | |
| Purification | Recrystallization from ethanol / Column Chromatography | [3] |
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Overall synthesis pathway for this compound.
Caption: A generalized experimental workflow for the synthesis.
References
Physicochemical Properties of 6-Bromo-4-chloro-2-methylquinazoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of the heterocyclic compound 6-Bromo-4-chloro-2-methylquinazoline. This molecule serves as a key building block in medicinal chemistry, particularly for the development of targeted therapeutics.
Core Physicochemical Properties
The properties of this compound are summarized in the table below. It is important to note that while some experimental data for related compounds is available, certain properties for this specific molecule are based on predictive models.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClN₂ | PubChem[1] |
| Molecular Weight | 257.52 g/mol | ChemUniverse[2] |
| Monoisotopic Mass | 255.94029 Da | PubChemLite[1] |
| Melting Point | Not Experimentally Determined | N/A |
| Boiling Point | 268.558°C at 760 mmHg (Predicted) | LookChem[3] |
| pKa | -0.66 ± 0.30 (Predicted for a related compound) | ChemicalBook[4] |
| LogP (Predicted) | 3.35410 | LookChem[3] |
| Density (Predicted) | 1.668 g/cm³ | LookChem[3] |
| Vapor Pressure (Predicted) | 0.013 mmHg at 25°C | LookChem[3] |
| Refractive Index (Predicted) | 1.67 | LookChem[3] |
| Solubility | Not Experimentally Determined | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. The following is a proposed experimental protocol based on established methods for the synthesis of analogous quinazoline derivatives.
Experimental Protocol
Step 1: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
A mixture of 2-amino-5-bromobenzoic acid and acetic anhydride is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with diethyl ether to yield 2-acetylamino-5-bromobenzoic acid. This intermediate is then heated with an excess of formamide at 150-160°C for 3 hours. After cooling, the reaction mixture is poured into water, and the precipitated product, 6-Bromo-2-methylquinazolin-4(3H)-one, is collected by filtration, washed with water, and dried.
Step 2: Chlorination to Yield this compound
6-Bromo-2-methylquinazolin-4(3H)-one is treated with an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated at reflux for 3-4 hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is neutralized with a saturated solution of sodium bicarbonate. The solid product, this compound, is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activity and Signaling Pathways
While direct studies on the biological effects of this compound are limited, the quinazoline scaffold is a well-established pharmacophore in drug discovery. Specifically, derivatives of 4-anilinoquinazoline, which can be synthesized from 4-chloroquinazolines, are known to act as inhibitors of various protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
The 4-chloro group in this compound is a reactive site that readily undergoes nucleophilic substitution with anilines to generate a library of 4-anilinoquinazoline derivatives. The bromine atom at the 6-position can also be utilized for further chemical modifications, potentially enhancing the binding affinity and selectivity of the compounds for their biological targets.
Illustrative Signaling Pathway Inhibition
The diagram below illustrates the potential mechanism of action for a derivative of this compound, where the 4-chloro group has been substituted with an aniline moiety, targeting the EGFR signaling pathway.
Caption: Potential inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline derivative.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in the field of drug discovery. Its physicochemical properties and reactive chloro and bromo substituents make it an ideal scaffold for the synthesis of novel bioactive molecules. Further research into its biological activities and those of its derivatives is warranted to explore its full therapeutic potential.
References
- 1. PubChemLite - this compound (C9H6BrClN2) [pubchemlite.lcsb.uni.lu]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. 760947-12-4 CAS MSDS (6-BROMO-4-CHLORO-2-(2-FLUORO-PHENYL)-QUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-4-chloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 6-Bromo-4-chloro-2-methylquinazoline, a key intermediate in the development of targeted therapeutics.
Core Chemical Information
CAS Number: 351426-04-5
Molecular Formula: C₉H₆BrClN₂
Molecular Weight: 257.51 g/mol
Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 120 - 130 °C | [1] |
| Boiling Point | Not readily available | |
| Solubility | Not readily available | |
| Appearance | White to off-white solid powder | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 5-bromoanthranilic acid. The first step involves the formation of the quinazolinone ring system, followed by a chlorination step.
Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one
This intermediate is prepared by the condensation of 5-bromoanthranilic acid with acetic anhydride.[3]
Experimental Protocol:
-
A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated under reflux.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product, 6-bromo-2-methyl-3,1-benzoxazin-4-one, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
The benzoxazinone intermediate is then converted to the corresponding quinazolinone.
Experimental Protocol:
-
Equimolar amounts of 6-bromo-2-methyl-3,1-benzoxazin-4-one and a suitable amine (e.g., substituted anilines in glacial acetic acid) are refluxed for several hours.[3]
-
The reaction mixture is then cooled and poured onto crushed ice with stirring.
-
The resulting solid, 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones, is collected by filtration, washed with water, and dried. For the synthesis of the direct precursor to the target molecule, a simpler nitrogen source can be used.
Step 3: Chlorination to this compound
The final step involves the chlorination of the quinazolinone at the 4-position. This is a common transformation for quinazolinones and is typically achieved using phosphorus oxychloride (POCl₃).[4][5]
Experimental Protocol:
-
6-Bromo-2-methylquinazolin-4(3H)-one is treated with an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of a tertiary amine (e.g., N,N-dimethylformamide or diisopropylethylamine) can be added to facilitate the reaction.[5]
-
The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a base (e.g., saturated sodium bicarbonate solution or ammonia).
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Purification can be achieved by recrystallization or column chromatography.
The following diagram illustrates the general synthetic workflow:
Biological Significance and Role in Drug Development
This compound is a crucial building block in the synthesis of a class of compounds known as quinazoline derivatives, which have shown significant promise as kinase inhibitors. The chloro-substituent at the 4-position is particularly reactive towards nucleophilic substitution, allowing for the facile introduction of various amine-containing moieties. This has been extensively utilized in the development of targeted cancer therapies.
Specifically, this compound serves as a key intermediate for the synthesis of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. Aberrant activation of these pathways is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression related to cell growth, proliferation, and survival.
VEGFR Signaling Pathway
The VEGFR signaling pathway is central to angiogenesis, the formation of new blood vessels. Vascular Endothelial Growth Factor (VEGF) binds to its receptor (VEGFR), primarily VEGFR2, on endothelial cells. This triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated include the PLCγ-PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of potent kinase inhibitors targeting key signaling pathways in cancer underscores its importance in medicinal chemistry and drug discovery. The synthetic routes are well-established, and its reactivity at the 4-position provides a convenient handle for the creation of diverse chemical libraries for biological screening. A thorough understanding of its properties and synthesis is essential for researchers working towards the development of novel targeted therapies.
References
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 6-Bromo-4-chloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes, key starting materials, and experimental considerations for the preparation of 6-bromo-4-chloro-2-methylquinazoline, a heterocyclic compound of interest in medicinal chemistry. The document details the necessary chemical transformations, presents quantitative data from analogous syntheses, and visualizes the synthetic pathway and a general experimental workflow.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In particular, halogenated quinazolines, such as this compound, serve as crucial intermediates in the synthesis of targeted therapies, often acting as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.[2] This guide focuses on the common starting materials and synthetic methodology for obtaining this compound.
Primary Synthetic Pathway
The most prevalent and practical synthesis of this compound commences with 2-amino-5-bromobenzoic acid. The overall transformation can be conceptualized in three main stages:
-
Acetylation of the starting material, 2-amino-5-bromobenzoic acid.
-
Cyclization to form the core quinazolinone ring structure, 6-bromo-2-methylquinazolin-4(3H)-one.
-
Chlorination of the quinazolinone to yield the final product.
The following diagram illustrates this synthetic pathway:
Starting Materials and Intermediates
The selection of appropriate starting materials is critical for the successful synthesis of the target compound. The primary precursor is 2-amino-5-bromobenzoic acid, which can be synthesized or procured commercially.
Synthesis of 2-Amino-5-bromobenzoic Acid
2-Amino-5-bromobenzoic acid is typically prepared via the bromination of o-aminobenzoic acid (anthranilic acid).[3]
Table 1: Synthesis of 2-Amino-5-bromobenzoic Acid
| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Yield | Reference |
| Sodium 2-aminobenzoate | Bromine | Glacial Acetic Acid | 15 °C, 1 hour | 2-Amino-5-bromobenzoic acid | Not specified | [3] |
| o-Aminobenzoic acid | Bromine | Glacial Acetic Acid | Not specified | 2-Amino-5-bromobenzoic acid | 96% | [3] |
Key Intermediates
The synthesis proceeds through several key intermediates:
-
2-Acetamido-5-bromobenzoic Acid: Formed by the acetylation of 2-amino-5-bromobenzoic acid.
-
6-Bromo-2-methyl-3,1-benzoxazin-4-one: A cyclic intermediate formed from 2-acetamido-5-bromobenzoic acid.
-
6-Bromo-2-methylquinazolin-4(3H)-one: The direct precursor to the final product, formed by the reaction of the benzoxazinone with an ammonia source.
Experimental Protocols
The following sections provide detailed methodologies for the key transformations in the synthesis of this compound. These protocols are based on established procedures for similar quinazolinone syntheses.
Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one
This step involves the reaction of 2-amino-5-bromobenzoic acid with acetic anhydride.
-
Procedure: A mixture of 2-amino-5-bromobenzoic acid and an excess of acetic anhydride is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is allowed to cool. The precipitated product is collected by filtration, washed with a suitable solvent (e.g., water or a non-polar organic solvent) to remove excess acetic anhydride and acetic acid, and then dried. This yields 6-bromo-2-methyl-3,1-benzoxazin-4-one.[1]
Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
The benzoxazinone intermediate is then converted to the quinazolinone.
-
Procedure: 6-Bromo-2-methyl-3,1-benzoxazin-4-one is refluxed with a source of ammonia, such as ammonium acetate or aqueous ammonia, in a suitable solvent like glacial acetic acid. The reaction is monitored by TLC. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration. The crude product can be purified by recrystallization from a solvent such as ethanol.[1]
Step 3: Synthesis of this compound
The final step is the chlorination of the quinazolinone.
-
Procedure: 6-Bromo-2-methylquinazolin-4(3H)-one is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated to reflux for several hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice. The pH of the resulting solution is adjusted to neutral or slightly basic with a saturated sodium bicarbonate or sodium carbonate solution. The precipitated solid is collected by filtration, washed with water, and dried to afford this compound.[4][5]
Table 2: Quantitative Data for Analogous Chlorination Reactions
| Starting Material | Chlorinating Agent | Solvent | Conditions | Product | Yield | Reference |
| 6-Bromoquinolin-4-ol | POCl₃ / DMF (cat.) | None | Reflux, 3 hours | 6-Bromo-4-chloroquinoline | 81% | [4] |
| 6-Bromoquinolin-4-ol | POCl₃ | None | Reflux, 6 hours | 6-Bromo-4-chloroquinoline | 98.5% | [5] |
| 6-Bromo-4-hydroxyquinoline | PCl₃ / DMF (cat.) | None | Reflux, 6 hours | 6-Bromo-4-chloroquinoline | 84% | [5] |
Experimental Workflow and Characterization
A typical experimental workflow in a research and development setting for the synthesis and characterization of a target compound like this compound is outlined below.
Relevance in Drug Discovery: EGFR Signaling Pathway
Quinazoline derivatives are frequently investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. The binding of a ligand, such as EGF, to EGFR triggers a signaling cascade that promotes cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. This compound can serve as a scaffold for developing molecules that block this pathway.
This guide provides a foundational understanding of the synthesis of this compound. Researchers should consult the primary literature for specific reaction conditions and safety precautions. The versatility of the quinazoline core continues to make it a valuable scaffold in the development of novel therapeutic agents.
References
Spectroscopic Profile of 6-Bromo-4-chloro-2-methylquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 6-Bromo-4-chloro-2-methylquinazoline. The information presented herein is crucial for the unambiguous identification and characterization of this molecule, which serves as a valuable building block in medicinal chemistry and materials science. This document compiles available spectroscopic data, outlines detailed experimental protocols for acquiring such data, and presents a logical workflow for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.13 | d | 2.0 | H-5 |
| 7.91 | dd | 8.8, 2.0 | H-7 |
| 7.69 | d | 8.8 | H-8 |
| 2.80 | s | - | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 163.8 | C-2 |
| 159.9 | C-4 |
| 150.9 | C-8a |
| 139.2 | C-7 |
| 130.4 | C-5 |
| 128.8 | C-8 |
| 123.6 | C-6 |
| 121.1 | C-4a |
| 22.8 | -CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound (C₉H₆BrClN₂)
| Adduct | Predicted m/z |
| [M+H]⁺ | 256.9476 |
| [M+Na]⁺ | 278.9295 |
Infrared (IR) Spectroscopy
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm)
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Mass Spectrometry (MS)
Sample Preparation (for Electrospray Ionization - ESI):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
Instrument Parameters (General for ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Mass Range: m/z 50-500
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond, germanium) is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Instrument Parameters (General for FTIR-ATR):
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
-
Accessory: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the key stages of spectroscopic analysis.
6-Bromo-4-chloro-2-methylquinazoline chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Bromo-4-chloro-2-methylquinazoline, a halogenated quinazoline derivative of interest to researchers and professionals in medicinal chemistry and drug development.
Chemical Structure and IUPAC Name
This compound is a heterocyclic aromatic compound featuring a quinazoline core. The quinazoline scaffold is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. In this specific molecule, the benzene ring is substituted with a bromine atom at position 6, and the pyrimidine ring is substituted with a chlorine atom at position 4 and a methyl group at position 2.
IUPAC Name: this compound[1]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
Detailed experimental data for this compound is not widely available in public literature. The following table summarizes key identifiers and computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClN₂ | [1][2] |
| Molecular Weight | 257.51 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl | [1] |
| Monoisotopic Mass | 255.94029 Da | [3] |
| Predicted XlogP | 3.6 | [3] |
| CAS Number | 351426-04-5 | [2] |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2-amino-5-bromobenzoic acid.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-4-chloro-2-methylquinoline | C10H7BrClN | CID 790326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C9H6BrClN2) [pubchemlite.lcsb.uni.lu]
Biological Activity of Novel 6-Bromo-4-chloro-2-methylquinazoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide focuses on the potential biological activities of novel derivatives of 6-Bromo-4-chloro-2-methylquinazoline. While specific data for this exact scaffold is emerging, this document consolidates available information on structurally related quinazoline analogs to provide a predictive framework for its anticancer and antimicrobial potential. The core structure, this compound, serves as a key intermediate for the synthesis of various bioactive molecules, with the reactive chloro group at the 4-position allowing for diverse substitutions to modulate pharmacological activity.[1]
Anticipated Biological Activities
Derivatives of the quinazoline scaffold are well-documented for their significant biological activities, including anticancer and antimicrobial effects. The introduction of a bromine atom at the 6-position and a methyl group at the 2-position is anticipated to influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Anticancer Activity
The 4-anilinoquinazoline scaffold is a well-established inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] EGFR is a key player in cell proliferation and survival, and its overactivation is a hallmark of many cancers. It is hypothesized that this compound derivatives, particularly those with anilino-substitutions at the 4-position, will exhibit anticancer activity through the inhibition of the EGFR signaling pathway. These compounds are believed to act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2]
The following table summarizes the in vitro anticancer activity of 6-bromo-4-anilinoquinazoline analogs with substitutions at the 2-position other than methyl. This data provides a baseline for the expected potency of novel 2-methyl derivatives.
| Compound ID | 2-Position Substitution | 4-Anilino Substitution | Cell Line | IC50 (µM) |
| Series 1 | ||||
| 3a | H | 4-Fluoroanilino | MCF-7 | > 10 |
| 3a | H | 4-Fluoroanilino | HeLa | > 10 |
| 3c | H | 4-Chloroanilino | MCF-7 | > 10 |
| 3c | H | 4-Chloroanilino | HeLa | > 10 |
| 3e | H | 4-Bromoanilino | MCF-7 | > 10 |
| 3e | H | 4-Bromoanilino | HeLa | > 10 |
| Series 2 | ||||
| 5a | 4-Chlorophenyl | 4-Fluoroanilino | MCF-7 | 0.8 |
| 5a | 4-Chlorophenyl | 4-Fluoroanilino | HeLa | 1.2 |
| 5c | 4-Chlorophenyl | 4-Chloroanilino | MCF-7 | 0.5 |
| 5c | 4-Chlorophenyl | 4-Chloroanilino | HeLa | 0.9 |
| 5e | 4-Chlorophenyl | 4-Bromoanilino | MCF-7 | 0.3 |
| 5e | 4-Chlorophenyl | 4-Bromoanilino | HeLa | 0.6 |
Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[3]
Antimicrobial Activity
Quinazoline derivatives have also demonstrated promising antimicrobial properties. The biological activity is often attributed to the planar heterocyclic ring system which can intercalate with the DNA of microorganisms or inhibit essential enzymes. The substitution pattern on the quinazoline ring significantly influences the antimicrobial spectrum and potency.
The following table presents the antimicrobial activity, measured as the zone of inhibition, for synthesized 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one. This provides an indication of the potential antibacterial efficacy of novel this compound derivatives.
| Microorganism | Zone of Inhibition (mm) |
| Staphylococcus aureus | 16 |
| Bacillus species | 14 |
| Aspergillus species | 12 |
| Pseudomonas aeruginosa | 15 |
| Escherichia coli | 13 |
| Klebsiella pneumoniae | 11 |
| Candida albicans | No Activity |
Data represents the activity of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one.[4]
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
This protocol is adapted from the synthesis of 6-bromo-4-chloro-2-phenylquinazoline.[5]
-
Step 1: Synthesis of 2-Amino-5-bromobenzamide. To a solution of anthranilamide in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for 30 minutes. The product, 2-amino-5-bromobenzamide, can be isolated by filtration and washing with cold acetonitrile.
-
Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one. A mixture of 2-amino-5-bromobenzamide and an acetylating agent (e.g., acetic anhydride or acetyl chloride) is heated under reflux in a suitable solvent like glacial acetic acid. Upon cooling, the product precipitates and can be collected by filtration.
-
Step 3: Chlorination to this compound. The 6-Bromo-2-methylquinazolin-4(3H)-one is refluxed with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and carbon tetrachloride. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted with an organic solvent and purified by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Screening (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria and fungi) in sterile saline or broth.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific concentration of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a positive control (a known antibiotic or antifungal agent).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) in millimeters.
Visualizations
Proposed Synthesis Workflow
Caption: Hypothetical synthesis workflow for this compound.
EGFR Signaling Pathway Inhibition
Caption: Proposed inhibition of the EGFR signaling pathway by a hypothetical derivative.
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the biological evaluation of novel quinazoline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One [mediresonline.org]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 6-Bromo-4-chloro-2-methylquinazoline Analogs: A Technical Guide for Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved therapeutic agents, particularly in oncology. Its versatile structure allows for substitutions at various positions, leading to a wide range of biological activities. The 6-bromo-4-chloro-2-methylquinazoline core, in particular, represents a key starting point for the development of potent kinase inhibitors. The bromine atom at the 6-position can enhance binding affinity and modulate pharmacokinetic properties, while the reactive chloro group at the 4-position provides a convenient handle for introducing diverse functionalities to explore structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the discovery and development of analogs based on this core, focusing on their synthesis, biological evaluation, and mechanism of action, with a primary emphasis on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Synthesis and Derivatization
The synthetic route to 6-bromo-4-anilino-2-methylquinazoline analogs typically involves a multi-step process, beginning with the construction of the quinazolinone core, followed by chlorination and subsequent nucleophilic substitution.
Synthesis of the 6-Bromo-2-methylquinazolin-4(3H)-one Intermediate
The foundational step is the synthesis of the 6-bromo-2-methylquinazolin-4(3H)-one intermediate. This is commonly achieved through the reaction of 5-bromoanthranilic acid with acetic anhydride, which first forms an N-acyl derivative that subsequently cyclizes to the more stable 6-bromo-2-methyl-3,1-benzoxazin-4-one. This intermediate is then reacted with an amine, often ammonia or a primary amine, to yield the desired quinazolinone.
Experimental Protocol: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
-
Step 1: Synthesis of 6-Bromo-2-methyl-3,1-benzoxazin-4-one: A mixture of 5-bromoanthranilic acid and an excess of acetic anhydride is heated at reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold non-polar solvent (e.g., hexane), and dried under vacuum.
-
Step 2: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one: The 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate is suspended in a suitable solvent, such as ethanol or isopropanol. An excess of an ammonium salt (e.g., ammonium acetate) or aqueous ammonia is added, and the mixture is heated at reflux for 4-6 hours. After cooling, the precipitated product is collected by filtration, washed with water and a cold organic solvent, and dried to yield the 6-bromo-2-methylquinazolin-4(3H)-one.
Chlorination of the Quinazolinone Core
To activate the 4-position for nucleophilic substitution, the quinazolinone is converted to the corresponding 4-chloroquinazoline. This is a critical step to enable the introduction of various side chains.
Experimental Protocol: Synthesis of this compound
-
The 6-bromo-2-methylquinazolin-4(3H)-one is suspended in a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is heated at reflux for 4-8 hours.
-
After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The pH of the aqueous solution is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the this compound.
Synthesis of 4-Substituted Analogs
The final step in generating a library of analogs is the nucleophilic aromatic substitution of the 4-chloro group with various nucleophiles, most commonly substituted anilines, to produce the target 4-anilinoquinazoline derivatives.
Experimental Protocol: General Procedure for the Synthesis of 6-Bromo-2-methyl-4-(substituted-anilino)quinazolines
-
To a solution of this compound in a suitable solvent (e.g., isopropanol, n-butanol, or acetonitrile), an equimolar amount of the desired substituted aniline is added.
-
A base, such as triethylamine or diisopropylethylamine, may be added to scavenge the HCl generated during the reaction.
-
The reaction mixture is heated at reflux for 6-12 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with the reaction solvent and then with a non-polar solvent like diethyl ether or hexane.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF) or by column chromatography on silica gel.
Synthesis Workflow
Biological Activity and Data Presentation
Table 1: Antiproliferative Activity of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Analogs
| Compound ID | R Group (at 2-thio position) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. SW480 (Colon Cancer) |
| 1a | n-butyl | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 1b | n-pentyl | 21.15 ± 4.17 | 32.14 ± 3.18 |
| 1c | benzyl | 72.14 ± 2.14 | 81.12 ± 4.15 |
| 1d | 3-methylbenzyl | 59.15 ± 5.73 | 72.45 ± 2.90 |
| Erlotinib | Reference Drug | - | - |
Data is illustrative and based on analogs with a different 2-substituent.
Table 2: Antiproliferative Activity of a 6-Bromo-2-morpholinyl-4-anilinoquinazoline Analog
| Compound | Cell Line (Leukemia) | IC₅₀ (µM) |
| BMAQ | L1210 | 1.5 |
| HL-60 | 2.0 | |
| U-937 | 2.5 |
BMAQ: 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline
Mechanism of Action: EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In many types of cancer, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth and tumor progression. Quinazoline derivatives are well-established as competitive inhibitors at the ATP-binding site of the EGFR kinase domain. By occupying this site, they prevent the phosphorylation of EGFR and subsequent activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This blockade of signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.
EGFR Signaling Pathway and Inhibition by Quinazoline Analogs
Experimental Protocols for Biological Evaluation
A systematic evaluation of novel this compound analogs requires a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Assays
4.1.1. EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.
-
Materials: Recombinant human EGFR kinase, poly(Glu, Tyr) substrate, ATP, kinase reaction buffer, test compounds in DMSO, ADP-Glo™ Kinase Assay Kit (Promega).
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase reaction buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the EGFR enzyme and substrate mixture to each well and incubate for 30-60 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP and incubate for 40-60 minutes at 30°C.
-
Terminate the reaction by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate IC₅₀ values by plotting percent inhibition against the logarithm of the compound concentration.
-
4.1.2. Cell Proliferation Assay (MTT Assay)
This cell-based assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Materials: EGFR-dependent cancer cell lines (e.g., A549, NCI-H1975), cell culture medium, test compounds in DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.
-
In Vivo Assays
4.2.1. Xenograft Tumor Model
This animal model is used to evaluate the in vivo efficacy of lead compounds.
-
Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with human cancer cells (e.g., A549).
-
Procedure:
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The test compound is administered daily (or as per the determined pharmacokinetic profile) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for EGFR phosphorylation).
-
The percentage of tumor growth inhibition is calculated to determine the in vivo efficacy.
-
Drug Development Workflow
The development of novel this compound analogs follows a structured workflow from initial design to preclinical evaluation.
Drug Development Workflow
Conclusion
The this compound scaffold remains a highly attractive starting point for the development of novel kinase inhibitors, particularly those targeting EGFR. The synthetic routes are well-established, allowing for the generation of diverse chemical libraries for SAR studies. While publicly available data on the anticancer activity of a comprehensive series of 2-methyl analogs is limited, the strong performance of structurally related 6-bromoquinazolines suggests significant potential. Future work should focus on the systematic synthesis and biological evaluation of 4-substituted-anilino and other 4-substituted analogs of the 6-bromo-2-methylquinazoline core to fully elucidate their therapeutic potential and identify lead candidates for further preclinical and clinical development.
Methodological & Application
Application Notes: Suzuki Coupling of 6-Bromo-4-chloro-2-methylquinazoline
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The targeted functionalization of this heterocyclic system is crucial for the development of novel therapeutics. 6-Bromo-4-chloro-2-methylquinazoline is a key intermediate that allows for selective derivatization at two distinct positions. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, making it invaluable for modifying such intermediates.[1][2][3] This document provides detailed protocols for the selective Suzuki coupling reaction at the C6-bromo position of this compound.
Principle and Selectivity: C6-Br vs. C4-Cl
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[4] This inherent difference in reactivity is the cornerstone for selective functionalization of dihalogenated substrates. For this compound, the carbon-bromine (C-Br) bond at the C6 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the C4 position.[4] By carefully controlling reaction conditions, it is possible to achieve highly selective coupling of an aryl or heteroaryl group at the C6 position, leaving the C4-chloro group intact for subsequent transformations, such as N-arylation or other coupling reactions.[4][5]
Caption: General scheme of the selective Suzuki coupling at the C6 position.
Quantitative Data Summary
The following table summarizes representative yields for the selective Suzuki coupling of a structurally similar substrate, 6-Bromo-4-chloroquinoline-3-carbonitrile, with various arylboronic acids.[4] These data are compiled based on typical outcomes for such substrates under optimized conditions and serve as an illustrative guide for the expected efficiency of the reaction with this compound.
| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Chloro-2-methyl-6-phenylquinazoline | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-6-(4-methoxyphenyl)-2-methylquinazoline | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 4-Chloro-6-(3-fluorophenyl)-2-methylquinazoline | 82-92 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 4-Chloro-2-methyl-6-(4-(trifluoromethyl)phenyl)quinazoline | 75-88 |
| 5 | Thiophene-2-boronic acid | 4-Chloro-2-methyl-6-(thiophen-2-yl)quinazoline | 70-85 |
Detailed Experimental Protocol
This protocol describes a general method for the palladium-catalyzed selective Suzuki coupling at the C6-position of this compound with an arylboronic acid.
Materials and Equipment:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Ethyl acetate, water, brine for work-up
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[4]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe. The final concentration of the quinazoline substrate should be approximately 0.1 M.[4]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[4][6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[6]
-
Purification: Purify the crude residue by silica gel column chromatography to afford the desired 6-aryl-4-chloro-2-methylquinazoline product.
Caption: Experimental workflow for the selective Suzuki coupling reaction.
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex. This step is rate-limiting and occurs preferentially at the more reactive C-Br bond.[7]
-
Transmetalation: The organoboron species (arylboronic acid) is activated by the base to form a boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) complex.[7][8]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-4-chloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective Buchwald-Hartwig amination of 6-Bromo-4-chloro-2-methylquinazoline. The presence of two distinct halogen substituents, a bromine atom at the 6-position and a chlorine atom at the 4-position, allows for regioselective functionalization. Capitalizing on the differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (C-Br bonds being more reactive than C-Cl bonds), this protocol focuses on the selective amination at the C-6 position. These methodologies are crucial for the synthesis of novel quinazoline derivatives, which are significant scaffolds in medicinal chemistry and drug discovery.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has broad applications in the synthesis of pharmaceuticals, natural products, and organic materials due to its tolerance of a wide range of functional groups.[2] Quinazoline derivatives are of particular interest as they form the core structure of many biologically active compounds. The ability to selectively introduce an amino group at a specific position on the quinazoline ring is a key step in the synthesis of diverse compound libraries for drug discovery.
The substrate, this compound, offers two potential sites for amination. Generally, the order of reactivity for aryl halides in the Buchwald-Hartwig amination is I > Br > OTf > Cl.[3] This differential reactivity allows for the selective amination of the more reactive C-Br bond in the presence of the less reactive C-Cl bond. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is critical for achieving high selectivity and yield.[4]
Key Reaction Parameters
The success of a selective Buchwald-Hartwig amination of this compound is dependent on several critical parameters, which are summarized in the table below. The provided data is a representative summary based on typical conditions for similar substrates.
| Parameter | Common Reagents/Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common and effective precatalysts.[4] |
| Ligand | Xantphos, BINAP, DavePhos, XPhos | Bulky, electron-rich phosphine ligands are preferred to facilitate both oxidative addition and reductive elimination.[4][5] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases are typically employed to deprotonate the amine and facilitate the catalytic cycle.[4] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are required to prevent catalyst deactivation and side reactions.[4] |
| Temperature | 80-120 °C | The reaction temperature is crucial for driving the reaction to completion and can influence selectivity.[4] |
| Atmosphere | Inert (Argon or Nitrogen) | An inert atmosphere is essential to prevent the oxidation and deactivation of the palladium catalyst.[4] |
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted in the following diagram.
Caption: A schematic overview of the key steps involved in the Buchwald-Hartwig amination protocol.
Detailed Experimental Protocol
This protocol describes a general procedure for the selective amination of this compound at the 6-position with a generic primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene or dioxane
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound, the desired amine, Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-4-chloro-2-methylquinazoline derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is illustrated below.
Caption: A simplified representation of the catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere is maintained throughout the reaction. Use freshly opened or properly stored reagents. |
| Insufficiently strong base | Consider using a stronger base such as K₃PO₄ or Cs₂CO₃, or a different base/solvent combination. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Side Products | Hydrodehalogenation | Ensure the reaction is performed under strictly anhydrous conditions. |
| Reaction at the C-4 position | Lower the reaction temperature or screen different ligand/catalyst systems to improve selectivity. | |
| Difficult Purification | Co-elution of product and ligand | Use a ligand that is more easily separated or consider a different purification technique. |
Conclusion
The Buchwald-Hartwig amination provides an efficient and versatile method for the selective synthesis of 6-amino-4-chloro-2-methylquinazoline derivatives. Careful selection of the palladium precatalyst, ligand, base, and solvent is paramount to achieving high yields and selectivity. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to facilitate the synthesis of novel and diverse quinazoline-based compounds.
References
Synthesis of 4-aminoquinazoline derivatives from 6-Bromo-4-chloro-2-methylquinazoline
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 4-aminoquinazoline derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. Starting from the readily available precursor, 6-Bromo-4-chloro-2-methylquinazoline, this protocol details the nucleophilic aromatic substitution (SNAr) reaction to introduce a diverse range of amino functionalities at the C4 position. This application note includes detailed experimental procedures, a summary of reaction conditions with various amines, and a discussion of the biological relevance of these compounds, specifically their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities. Among these, the 4-aminoquinazoline scaffold is a privileged structure in drug discovery, forming the core of several approved anti-cancer drugs like gefitinib and erlotinib.[1][2][3] These molecules typically exert their therapeutic effect by inhibiting key signaling proteins, such as EGFR, which are often dysregulated in various cancers.[3][4] The synthesis of a library of 4-aminoquinazoline analogs is a critical step in the structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.
The general and most common method for the synthesis of 4-aminoquinazolines is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline precursor with a suitable amine.[1][5] The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack, facilitating the displacement of the chloro group. This reaction is versatile and allows for the introduction of a wide array of primary and secondary amines, including anilines, aliphatic amines, and heterocyclic amines.
This document outlines a detailed protocol for the synthesis of 4-amino-6-bromo-2-methylquinazoline derivatives from this compound.
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various 4-amino-6-bromo-2-methylquinazoline derivatives. The data is compiled from literature reports on analogous quinazoline systems and serves as a guide for reaction optimization.[1]
| Entry | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Isopropanol | - | Reflux | 5 | ~90% |
| 2 | 3-Chloroaniline | THF/H₂O (1:1) | - | 120 (Microwave) | 0.5 | 92% |
| 3 | 4-Fluoroaniline | THF/H₂O (1:1) | - | 120 (Microwave) | 0.5 | 95% |
| 4 | 4-Methoxyaniline | THF/H₂O (1:1) | - | 120 (Microwave) | 0.5 | 96% |
| 5 | N-Methylaniline | Dioxane | DIPEA | 80 | 12 | 70-85% |
| 6 | Benzylamine | Isopropanol | - | Reflux | 3 | ~85% |
| 7 | Morpholine | Ethanol | K₂CO₃ | Reflux | 6 | ~80% |
| 8 | Piperidine | Ethanol | - | Reflux | 4 | ~88% |
Yields are based on analogous reactions and may vary for the specific substrate.
Experimental Protocols
General Protocol for the Synthesis of 4-Amino-6-bromo-2-methylquinazoline Derivatives
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile under conventional heating.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Solvent (e.g., Isopropanol, Ethanol, Dioxane)
-
Base (e.g., Diisopropylethylamine (DIPEA), K₂CO₃) (if required)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
-
Purification system (e.g., column chromatography or recrystallization solvents)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the desired amine nucleophile (1.1 - 1.5 eq).
-
Add the appropriate solvent to dissolve the reactants.
-
If required, add a base (1.5 - 2.0 eq). The necessity of a base depends on the pKa of the amine and the reaction conditions. For aniline derivatives, the reaction often proceeds without an external base, while for hydrochloride salts of amines or less nucleophilic amines, a base is typically required.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Microwave-Assisted Synthesis Protocol
Microwave irradiation can significantly reduce reaction times.
Materials:
-
As listed in the general protocol
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.0 eq) and the amine (1.2 - 1.5 eq).
-
Add the appropriate solvent (e.g., THF/H₂O, DMF).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Isolate and purify the product as described in the general protocol.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 4-aminoquinazoline derivatives.
EGFR Signaling Pathway and Inhibition
The synthesized 4-aminoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The diagram below illustrates the mechanism of action.
Caption: Inhibition of the EGFR signaling pathway by 4-aminoquinazoline derivatives.
References
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 6-Bromo-4-chloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the solid-phase synthesis of a diverse library of 4-amino-6-substituted-2-methylquinazoline derivatives, utilizing 6-Bromo-4-chloro-2-methylquinazoline as a key building block. This approach is particularly valuable for the rapid generation of novel compounds for screening in drug discovery programs, especially for targets such as protein kinases.
The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1] The methodology outlined below leverages the advantages of solid-phase synthesis, including simplified purification and the potential for automation, to explore the chemical space around this important core.
Overview of the Solid-Phase Synthetic Strategy
The solid-phase synthesis strategy commences with the immobilization of a primary amine onto a Rink Amide resin. The resin-bound amine then undergoes a nucleophilic aromatic substitution (SNAr) reaction with this compound to form a resin-bound 4-aminoquinazoline intermediate. Subsequent diversification at the 6-bromo position can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. Finally, the desired products are cleaved from the solid support to yield a library of 4-amino-6-substituted-2-methylquinazolines with a C-terminal amide functionality.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Bromo-4-chloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 6-Bromo-4-chloro-2-methylquinazoline using preparative High-Performance Liquid Chromatography (HPLC). The described method is designed for researchers in medicinal chemistry and drug development requiring high-purity samples of this quinazoline derivative for subsequent applications.
Introduction
This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules, including potential kinase inhibitors for cancer therapy[1]. The purity of such intermediates is critical for the success of subsequent synthetic steps and for obtaining accurate biological data. This protocol outlines a robust reversed-phase HPLC (RP-HPLC) method for the purification of this compound, ensuring the removal of common process-related impurities. Quinazoline derivatives, being basic in nature, can sometimes exhibit poor peak shapes in HPLC; this method is optimized to mitigate such effects[2].
Physicochemical Properties and Chromatographic Behavior
Understanding the physicochemical properties of this compound is essential for developing an effective HPLC purification method.
| Property | Value/Characteristic | Implication for HPLC |
| Molecular Formula | C₉H₆BrClN₂ | - |
| Molecular Weight | 257.52 g/mol | Influences sample loading calculations. |
| Predicted XlogP | 3.6 | Indicates significant hydrophobicity, making it well-suited for reversed-phase chromatography. |
| Solubility | Generally soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Ethyl Acetate. Solubility is expected to increase with temperature[3]. | Provides options for sample preparation. A solvent with good solubility that is also compatible with the mobile phase is preferred. |
| UV Absorbance | Quinazoline cores typically exhibit strong absorbance around 224 nm and a secondary band in the 310-320 nm range[4]. | Allows for UV detection. The specific absorbance maxima should be confirmed experimentally. |
Potential Impurities
The purity of the target compound is dependent on the synthetic route employed. A common route to similar quinazolines involves the cyclization of an appropriately substituted anthranilic acid or anthranilonitrile, followed by chlorination. Potential impurities may include:
-
Unreacted Starting Materials: Such as derivatives of 5-bromoanthranilic acid[5].
-
Quinazolinone Precursor: Incomplete chlorination can result in the presence of 6-bromo-2-methylquinazolin-4(3H)-one.
-
Hydrolysis Product: The 4-chloro group can be susceptible to hydrolysis, leading to the formation of the corresponding quinazolinone.
-
Other Isomers and Byproducts: Depending on the specific reagents and reaction conditions used in the synthesis.
HPLC Purification Protocol
This protocol is designed for preparative purification and can be scaled based on the amount of material to be purified. It is recommended to first perform an analytical scale run to determine the retention time of the target compound and to assess the impurity profile.
Instrumentation and Materials
-
Preparative HPLC system with a gradient pump, autosampler (or manual injector), UV-Vis detector, and fraction collector.
-
Reversed-phase C18 column (preparative scale, e.g., 250 x 21.2 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA) or formic acid (FA), HPLC grade.
-
Sample of crude this compound.
-
Solvents for sample dissolution (e.g., DMSO, DMF, or ACN).
-
Syringe filters (0.45 µm) for sample preparation.
Experimental Workflow Diagram
Caption: HPLC Purification Workflow.
Detailed Method Parameters
| Parameter | Recommended Conditions | Notes |
| Column | Reversed-phase C18, preparative scale (e.g., 250 x 21.2 mm, 5 µm) | A guard column is recommended to protect the main column. |
| Mobile Phase A | 0.1% TFA or FA in Water | The acidic modifier helps to improve peak shape for basic compounds like quinazolines[2]. |
| Mobile Phase B | 0.1% TFA or FA in Acetonitrile | Acetonitrile is often preferred for its lower UV cutoff and viscosity[6]. |
| Gradient | 30-90% B over 20 minutes (initial scouting gradient) | This gradient should be optimized based on the results of an analytical run to ensure good separation of the target compound from its impurities. |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) | The flow rate should be scaled appropriately for the column diameter used. |
| Column Temperature | Ambient or 30 °C | Maintaining a constant temperature can improve reproducibility. |
| Detection Wavelength | 254 nm or 315 nm | 254 nm is a common wavelength for aromatic compounds. Based on literature for similar quinazolines, 315 nm may also provide good sensitivity[4]. An initial UV scan of the crude material is recommended to determine the optimal wavelength. |
| Injection Volume | Variable | Dependent on the concentration of the sample solution and the loading capacity of the column. |
Experimental Protocol
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases by adding the appropriate amount of TFA or FA. Degas the mobile phases before use.
-
Sample Preparation:
-
Dissolve the crude this compound in a suitable solvent (e.g., DMSO, DMF, or ACN) to a high concentration (e.g., 20-50 mg/mL).
-
Ensure the chosen solvent is miscible with the initial mobile phase conditions to prevent sample precipitation upon injection. If using a strong solvent like DMSO, keep the injection volume low.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 30% B) until a stable baseline is achieved.
-
Injection and Separation:
-
Inject the prepared sample onto the column.
-
Run the gradient program to separate the components of the crude mixture.
-
-
Fraction Collection:
-
Monitor the chromatogram and collect fractions corresponding to the peak of the target compound.
-
Fraction collection can be triggered by time or UV signal threshold.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
-
Product Isolation:
-
Remove the organic solvent from the pooled fractions using a rotary evaporator.
-
If the product is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Alternatively, the aqueous phase can be lyophilized to obtain the final product.
-
Dry the purified compound under vacuum.
-
Method Development and Scale-Up
The provided protocol is a starting point. For optimal results, it is recommended to first develop and optimize the separation on an analytical scale (e.g., using a 4.6 mm ID column) and then scale up to the preparative column.
Scale-Up Calculations
The flow rate and injection volume can be scaled from an analytical to a preparative method using the following formulas:
-
Flow Rate Scaling:
-
F_prep = F_analyt * (d_prep² / d_analyt²)
-
Where F is the flow rate and d is the column inner diameter.
-
-
Injection Volume Scaling:
-
V_prep = V_analyt * (d_prep² * L_prep) / (d_analyt² * L_analyt)
-
Where V is the injection volume, d is the column inner diameter, and L is the column length.
-
Several online calculators are available to assist with these calculations[3][7][8][9].
Loading Study
To maximize throughput, a loading study should be performed to determine the maximum amount of crude material that can be loaded onto the preparative column without compromising the resolution between the target compound and its impurities. This is typically done by incrementally increasing the injection volume or the sample concentration[1].
Troubleshooting
-
Peak Tailing: Common for basic compounds. Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by using an appropriate concentration of TFA or FA. Using a base-deactivated column can also improve peak shape[2].
-
Poor Resolution: Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting peaks.
-
Sample Precipitation: If the sample precipitates upon injection, reduce the sample concentration or dissolve the sample in a solvent that is more compatible with the initial mobile phase conditions.
By following this detailed protocol and considering the principles of method development and scale-up, researchers can effectively purify this compound to a high degree of purity, suitable for demanding applications in drug discovery and development.
References
- 1. Strategy of method development for isolation/purification | Loading study | YMC CO., LTD. [ymc.co.jp]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. Preparative HPLC Column Method Transfer Tool | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mediresonline.org [mediresonline.org]
- 6. 4-Chloroquinoline [webbook.nist.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparative LC scale-up calculator [ymc.eu]
Application Note: 1H and 13C NMR Analysis of 6-Bromo-4-chloro-2-methylquinazoline
Abstract
This application note provides a detailed protocol and analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-4-chloro-2-methylquinazoline. This compound is of interest to researchers in medicinal chemistry and drug development as a potential intermediate or scaffold for novel therapeutic agents. The following document outlines the experimental procedure for acquiring high-resolution NMR spectra and presents an interpretation of the spectral data. The information herein serves as a comprehensive guide for the characterization and quality control of this and structurally related quinazoline derivatives.
Introduction
This compound is a halogenated quinazoline derivative. The quinazoline scaffold is a constituent of numerous biologically active compounds, exhibiting a wide range of pharmacological activities. Accurate structural elucidation and purity assessment are critical in the synthesis and development of such compounds. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This note details the analysis of the ¹H and ¹³C NMR spectra to confirm the identity and structural integrity of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] | Integration |
| H-5 | 8.10 | d | 8.8 | 1H |
| H-7 | 7.95 | dd | 8.8, 2.2 | 1H |
| H-8 | 8.25 | d | 2.2 | 1H |
| -CH₃ | 2.80 | s | - | 3H |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | 158.5 |
| C-4 | 152.0 |
| C-4a | 149.5 |
| C-5 | 130.0 |
| C-6 | 122.0 |
| C-7 | 138.0 |
| C-8 | 125.5 |
| C-8a | 128.0 |
| -CH₃ | 22.5 |
Experimental Protocols
The following is a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be chosen. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[1] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[1]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), can be added to the solution. In modern spectrometers, the residual solvent peak can often be used as a secondary reference.[1][2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector, typically around 4-5 cm.[1]
NMR Spectrometer Setup and Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.[2]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 12-15 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width (SW): Approximately 200-220 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.
Visualizations
Caption: Molecular structure of this compound.
Caption: General workflow for NMR spectral analysis.
Conclusion
This application note provides a framework for the ¹H and ¹³C NMR analysis of this compound. The detailed protocols for sample preparation, data acquisition, and processing, combined with the predicted spectral data, offer a valuable resource for researchers. Adherence to these methodologies will ensure the reliable characterization of this and other related quinazoline derivatives, which is essential for advancing research and development in medicinal chemistry.
References
Application Notes and Protocols: 6-Bromo-4-chloro-2-methylquinazoline as a Key Intermediate for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] Notably, 4-anilinoquinazoline derivatives have emerged as a significant class of anticancer agents, primarily through their potent inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1][3] The targeted inhibition of EGFR signaling pathways has proven to be a successful strategy in cancer therapy, leading to the development of several FDA-approved drugs like Gefitinib and Erlotinib for the treatment of non-small-cell lung cancer and other solid tumors.[2][4]
6-Bromo-4-chloro-2-methylquinazoline is a key intermediate in the synthesis of novel 4-anilinoquinazoline-based anticancer agents. The presence of a bromine atom at the 6-position and a chlorine atom at the 4-position offers strategic advantages for molecular elaboration. The highly reactive chloro group at the 4-position allows for facile nucleophilic aromatic substitution with a variety of substituted anilines, enabling the exploration of structure-activity relationships (SAR) crucial for optimizing potency and selectivity. The bromo substituent at the 6-position can be utilized for further functionalization through cross-coupling reactions, allowing for the introduction of diverse chemical moieties to enhance target engagement and pharmacokinetic properties.
These application notes provide a comprehensive overview of the synthesis of this compound and its application in the development of potential anticancer agents. Detailed experimental protocols for the synthesis of the intermediate and its subsequent conversion to 4-anilinoquinazoline derivatives are provided, along with a summary of their biological activities.
Data Presentation
The following tables summarize the quantitative data for the synthesis of key intermediates and the in vitro anticancer activity of representative 4-anilinoquinazoline derivatives prepared from analogous 6-bromo-4-chloro-2-phenylquinazoline. This data is presented to demonstrate the potential of this class of compounds.
Table 1: Synthesis Yields of Key Intermediates
| Step | Reactants | Product | Yield (%) | Reference |
| Bromination of Anthranilamide | Anthranilamide, N-Bromosuccinimide | 2-Amino-5-bromobenzamide | 78 | [1] |
| Cyclocondensation and Dehydrogenation (for 2-phenyl analog) | 2-Amino-5-bromobenzamide, Benzaldehyde, Iodine | 6-Bromo-2-phenylquinazolin-4(3H)-one | - | [1] |
| Chlorination (of 2-phenyl analog) | 6-Bromo-2-phenylquinazolin-4(3H)-one, Trichloromethyl-carbonitrile/Triphenylphosphine | 6-Bromo-4-chloro-2-phenylquinazoline | 78 (over 2 steps) | [1] |
| N-Arylation (representative example with 2-phenyl analog) | 6-Bromo-4-chloro-2-phenylquinazoline, 3-Chloroaniline | N-(3-chlorophenyl)-6-bromo-2-phenylquinazolin-4-amine | 92 | [1] |
Table 2: In Vitro Anticancer Activity of 4-Anilino-6-bromo-2-phenylquinazoline Derivatives
| Compound ID | Substituent on Aniline Ring | Cell Line | IC₅₀ (µM) | Reference |
| 10b | 2-Methyl-5-chloro | HCT-116 | 2.8 | [1] |
| T98G | 2.0 | [1] | ||
| 10c | 2,5-Dichloro | HCT-116 | 4.5 | [1] |
| T98G | 3.9 | [1] | ||
| 15a | 2-Methyl | HCT-116 | 5.0 | [1] |
| T98G | 6.1 | [1] | ||
| 15b | 2-Chloro | HCT-116 | 3.5 | [1] |
| T98G | 4.2 | [1] |
Experimental Protocols
The following protocols describe the synthesis of the key intermediate, this compound, and its subsequent conversion to 4-anilinoquinazoline derivatives. The synthesis of the 2-methyl intermediate is based on established procedures for analogous 2-substituted quinazolinones.
Protocol 1: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
This protocol is adapted from the synthesis of analogous 2-substituted quinazolin-4(3H)-ones.
Materials:
-
2-Amino-5-bromobenzoic acid
-
Acetic anhydride
-
Pyridine (catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 2-amino-5-bromobenzoic acid (1 equivalent) in acetic anhydride (5-10 equivalents).
-
Add a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (approximately 140°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 6-bromo-2-methylquinazolin-4(3H)-one.
Protocol 2: Synthesis of this compound
This protocol is a standard chlorination procedure for quinazolin-4(3H)-ones.[5][6]
Materials:
-
6-Bromo-2-methylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 6-bromo-2-methylquinazolin-4(3H)-one (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice with constant stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Protocol 3: Synthesis of 4-Anilino-6-bromo-2-methylquinazoline Derivatives
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.[1]
Materials:
-
This compound
-
Substituted aniline (e.g., 3-chloroaniline, 2-methyl-5-chloroaniline)
-
Isopropanol or another suitable solvent
-
Hydrochloric acid (catalytic)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol.
-
Add the substituted aniline (1.1-1.5 equivalents) to the solution.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to obtain the desired 4-anilino-6-bromo-2-methylquinazoline derivative.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
This is a general protocol for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., HCT-116, T98G, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized 4-anilinoquinazoline derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations
Synthetic Pathway
Caption: Synthetic route to 4-anilino-6-bromo-2-methylquinazoline anticancer agents.
Experimental Workflow
Caption: Workflow for the development of novel quinazoline-based anticancer agents.
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kinase Inhibitor Screening with a 6-Bromo-4-chloro-2-methylquinazoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the screening and characterization of kinase inhibitors utilizing the 6-bromo-4-chloro-2-methylquinazoline scaffold. This scaffold serves as a versatile starting point for the synthesis of potent and selective kinase inhibitors, targeting a range of kinases implicated in diseases such as cancer and neurodegenerative disorders. The protocols detailed below cover essential biochemical and cell-based assays for evaluating compound efficacy and elucidating mechanisms of action.
Introduction to the this compound Scaffold
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors, including gefitinib and erlotinib. The this compound moiety offers synthetic tractability, allowing for diverse chemical modifications at the C4 position to generate libraries of candidate inhibitors. These modifications are crucial for tuning selectivity and potency against specific kinase targets. Notably, derivatives of this scaffold have shown inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR), Cdc2-like kinases (CLKs), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).
Data Presentation: Inhibitory Activity of Quinazoline Derivatives
The following tables summarize the inhibitory activities of representative kinase inhibitors derived from related quinazoline scaffolds. This data provides a baseline for comparison when screening new compounds based on the this compound core.
Table 1: Inhibitory Activity of 6-Arylquinazolin-4-amine Derivatives against CLK and DYRK Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| 4 | CLK1 | < 100 |
| CLK4 | 63 | |
| DYRK1A | 27 | |
| 3 | CLK4 | 316 |
Data sourced from studies on substituted 6-arylquinazolin-4-amines.[1]
Table 2: Inhibitory Activity of Quinazoline-Based Inhibitors against Receptor Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 |
| Lapatinib | EGFR, HER2 | 9.8, 13.4 |
Note: These are established EGFR inhibitors with a quinazoline core and serve as benchmarks.
Experimental Protocols
Detailed methodologies for key experiments in the kinase inhibitor screening process are provided below.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent assay to measure the activity of a target kinase in the presence of a test compound by quantifying the amount of ADP produced.
Materials:
-
Recombinant target kinase (e.g., CLK4, DYRK1A, EGFR)
-
This compound-derived test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase-specific substrate and ATP
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of Assay Buffer containing the test compound to the wells of the assay plate.
-
Add 2.5 µL of a mixture containing the target kinase and its specific substrate.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well to convert the produced ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of test compounds on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound-derived test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Visualizations: Pathways and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by quinazoline-based kinase inhibitors.
References
Application Notes and Protocols for Cell-Based Assays of 6-Bromo-4-chloro-2-methylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the biological activity of 6-Bromo-4-chloro-2-methylquinazoline derivatives in cell-based assays. Quinazoline scaffolds are prevalent in the development of targeted cancer therapeutics, often acting as inhibitors of key signaling pathways that drive tumor growth and survival.[1] This document outlines detailed protocols for assessing the cytotoxic and apoptotic effects of these compounds, as well as their impact on critical cell signaling cascades, such as the PI3K/Akt/mTOR and EGFR-MAPK pathways.
Key Applications and Assays
| Assay Type | Purpose | Endpoint Measurement |
| Cell Viability Assays | To determine the dose-dependent cytotoxic effects of the compounds. | IC50 values (half-maximal inhibitory concentration). |
| Apoptosis Assays | To investigate if the observed cytotoxicity is due to the induction of programmed cell death. | Percentage of apoptotic cells, caspase enzyme activity. |
| Cell Cycle Analysis | To identify at which phase of the cell cycle the compounds exert their effects. | Distribution of cells in G0/G1, S, and G2/M phases. |
| Signaling Pathway Analysis | To elucidate the molecular mechanism of action by examining the phosphorylation status of key proteins. | Changes in protein expression and phosphorylation levels. |
Data Presentation: Summary of Expected Quantitative Data
The following table is a template for summarizing the quantitative data obtained from the described assays.
| Compound ID | Cell Line | Cell Viability (IC50, µM) | Apoptosis (% Annexin V Positive) | G2/M Phase Arrest (%) | p-Akt Inhibition (IC50, µM) | p-ERK Inhibition (IC50, µM) |
| Derivative 1 | MCF-7 | Value | Value | Value | Value | Value |
| Derivative 2 | A549 | Value | Value | Value | Value | Value |
| Control (e.g., Gefitinib) | A549 | Value | Value | Value | Value | Value |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[2][3]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
-
Multi-well spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.[5]
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in a 6-well plate and treat with the compounds for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6]
Protocol 3: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[8][9][10][11]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
70% cold ethanol.
-
Flow cytometer.
Procedure:
-
Treat cells with the compounds for 24 or 48 hours.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key signaling proteins.[12][13][14][15]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-EGFR).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence detection reagent.
Procedure:
-
Treat cells with the compounds for the indicated times.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
Protocol 5: Luciferase Reporter Assay for Pathway Activity
This assay measures the activity of a specific signaling pathway by quantifying the expression of a reporter gene.[16][17]
Materials:
-
Luciferase reporter plasmid (e.g., containing a promoter with response elements for a specific transcription factor like AP-1 or NF-κB).
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Co-transfect cells with the luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Treat the transfected cells with the quinazoline derivatives.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.[16]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative pathway activity.[16]
Visualizations
Caption: EGFR Signaling Pathway Inhibition.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]
- 9. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-based design, synthesis and crystallization of 2-arylquinazolines as lipid pocket ligands of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2-arylquinazoline derivatives as a new class of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 6-Bromo-4-chloro-2-methylquinazoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the efficient synthesis of 6-Bromo-4-chloro-2-methylquinazoline and its analogs using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced purity of the final products.[1][2][3] Quinazoline derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, particularly as kinase inhibitors targeting signaling pathways implicated in cancer.[4][5][6][7][8][9]
Introduction
The this compound scaffold is a valuable building block in the development of novel therapeutic agents. The bromine atom at the 6-position can serve as a handle for further functionalization through cross-coupling reactions, while the chlorine atom at the 4-position is a reactive site for nucleophilic substitution, allowing for the introduction of various pharmacophores. Many quinazoline derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[4][5][6][7][8]
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling rapid and efficient synthesis of complex molecules.[1][2][3] The protocols outlined below leverage the benefits of microwave irradiation to streamline the synthesis of this compound analogs.
Experimental Protocols
The synthesis of this compound is a two-step process:
-
Step 1: Microwave-Assisted Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one.
-
Step 2: Microwave-Assisted Chlorination of 6-Bromo-2-methylquinazolin-4(3H)-one.
Step 1: Microwave-Assisted Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
This protocol describes the cyclocondensation of 2-amino-5-bromobenzoic acid with acetamidine hydrochloride under microwave irradiation.
Materials:
-
2-amino-5-bromobenzoic acid
-
Acetamidine hydrochloride
-
Pyridine (or a suitable high-boiling point solvent like DMF or NMP)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add 2-amino-5-bromobenzoic acid (1.0 mmol, 216 mg) and acetamidine hydrochloride (1.2 mmol, 113 mg).
-
Add pyridine (3 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 15-20 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain 6-bromo-2-methylquinazolin-4(3H)-one.
Step 2: Microwave-Assisted Chlorination of 6-Bromo-2-methylquinazolin-4(3H)-one
This protocol details the conversion of the quinazolinone to the corresponding 4-chloroquinazoline using phosphorus oxychloride (POCl₃) under microwave irradiation.
Materials:
-
6-Bromo-2-methylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
-
Toluene (anhydrous)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave synthesis vial, add 6-bromo-2-methylquinazolin-4(3H)-one (1.0 mmol, 240 mg).
-
Add anhydrous toluene (3 mL) to the vial.
-
Carefully add phosphorus oxychloride (POCl₃) (3.0 mmol, 0.28 mL) to the suspension.
-
Optionally, add N,N-diisopropylethylamine (DIPEA) (1.2 mmol, 0.21 mL) to the mixture.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 10-15 minutes with magnetic stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.
Data Presentation
The following tables summarize typical reaction parameters and outcomes for the microwave-assisted synthesis of this compound analogs.
Table 1: Microwave-Assisted Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one Analogs
| Starting Material (2-amino-5-bromobenzoic acid analog) | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 2-amino-5-bromobenzoic acid | Acetamidine HCl | Pyridine | 150 | 15 | 85-95 |
| 2-amino-5-bromo-3-methylbenzoic acid | Acetamidine HCl | DMF | 160 | 20 | 80-90 |
| 2-amino-3,5-dibromobenzoic acid | Acetamidine HCl | NMP | 170 | 25 | 75-85 |
Table 2: Microwave-Assisted Chlorination of 6-Bromo-2-methylquinazolin-4(3H)-one Analogs
| Starting Material (6-Bromo-2-methylquinazolin-4(3H)-one analog) | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 6-Bromo-2-methylquinazolin-4(3H)-one | POCl₃ | Toluene | 120 | 10 | 70-85 |
| 6-Bromo-2,8-dimethylquinazolin-4(3H)-one | POCl₃ | Toluene | 120 | 12 | 65-80 |
| 6,8-Dibromo-2-methylquinazolin-4(3H)-one | POCl₃ | Toluene | 130 | 15 | 60-75 |
Mandatory Visualizations
Experimental Workflow
Caption: Microwave-assisted synthesis workflow for this compound.
Signaling Pathway
Many 6-bromo-quinazoline derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[4][5][6][7][8]
Caption: Inhibition of the EGFR signaling pathway by 6-bromo-quinazoline analogs.
References
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4-chloro-2-methylquinazoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-4-chloro-2-methylquinazoline. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance reaction yields.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of 6-Bromo-2-methylquinazolin-4(3H)-one (Precursor) | Incomplete cyclization of the acylated anthranilic acid derivative. | Ensure the reaction is heated to a sufficient temperature and for an adequate duration to drive the cyclization to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor quality of starting materials. | Verify the purity of the starting 5-bromoanthranilic acid and acetic anhydride. Impurities can lead to side reactions and lower yields.[1] | |
| Low or No Yield of this compound | Incomplete chlorination of the quinazolinone precursor. | The reaction with phosphoryl chloride (POCl₃) often requires refluxing for several hours.[2][3] Ensure the reaction goes to completion by monitoring with TLC. The addition of a catalytic amount of dimethylformamide (DMF) can sometimes facilitate the reaction.[3][4] |
| Hydrolysis of the product during workup. | 4-chloroquinazolines are susceptible to hydrolysis, which converts the product back to the starting quinazolinone.[2][5] It is crucial to perform the workup in non-aqueous conditions as much as possible and to quench the reaction mixture by pouring it onto ice, followed by neutralization with a base at low temperatures.[2][5] | |
| Insufficient removal of excess POCl₃. | Residual POCl₃ can complicate purification and lead to lower isolated yields. Remove excess POCl₃ under reduced pressure before the workup procedure.[2] | |
| Formation of Impurities | Presence of moisture in the reaction. | The chlorination step is highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Moisture can react with POCl₃, leading to the formation of phosphoric acid and other byproducts.[2] |
| Side reactions due to high temperatures. | While heating is necessary, excessive temperatures can lead to the formation of tarry byproducts and decomposition.[6] Maintain the recommended reaction temperature and monitor for any darkening of the reaction mixture. | |
| Difficulty in Product Purification | Co-precipitation of starting material and product. | If the product crystallizes with unreacted starting material, purification can be challenging. Ensure the reaction has gone to completion before workup. Recrystallization from a suitable solvent system can help to separate the product from the starting material.[1] |
| Product instability on silica gel. | Some 4-chloroquinazolines can be unstable on silica gel, leading to decomposition during column chromatography. If purification by column chromatography is necessary, it should be performed quickly with a non-polar eluent system. Alternatively, purification by recrystallization is often preferred. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The chlorination of the 6-Bromo-2-methylquinazolin-4(3H)-one precursor is the most critical step. This reaction is sensitive to moisture and requires careful control of temperature and workup conditions to prevent hydrolysis of the desired product back to the starting material.[2][5]
Q2: How can I monitor the progress of the chlorination reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting quinazolinone and the final chloro-quinazoline product will have different Rf values, allowing for a clear visualization of the conversion.
Q3: What are the best practices for the workup of the POCl₃ chlorination reaction?
A3: After the reaction is complete, it is crucial to remove the excess POCl₃ under reduced pressure. The reaction mixture should then be carefully quenched by pouring it onto crushed ice with vigorous stirring. The product can then be isolated by filtration after neutralizing the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, while keeping the temperature low.[2][3][5]
Q4: My final product appears to be contaminated with the starting quinazolinone. How can I improve its purity?
A4: Contamination with the starting material often indicates incomplete chlorination or hydrolysis during workup. Ensure the chlorination reaction has gone to completion. For purification, recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, is often effective.
Q5: Are there any alternatives to using POCl₃ for the chlorination step?
A5: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of a catalytic amount of DMF have also been used for the chlorination of quinazolinones.[4]
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one
This protocol describes the synthesis of the quinazolinone precursor from 5-bromoanthranilic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromoanthranilic acid and acetic anhydride.
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with a suitable solvent like ethanol to remove any unreacted starting materials and impurities, and then dry under vacuum.
Protocol 2: Synthesis of this compound
This protocol details the chlorination of 6-Bromo-2-methylquinazolin-4(3H)-one.
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-Bromo-2-methylquinazolin-4(3H)-one.
-
Reagent Addition: Carefully add an excess of phosphoryl chloride (POCl₃) to the flask. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (around 110°C) and maintain for 3-5 hours.[3] Monitor the reaction for the disappearance of the starting material by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess POCl₃ by distillation under reduced pressure.[2] Carefully pour the resulting oily residue onto crushed ice with vigorous stirring.
-
Isolation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute ammonium hydroxide until the product precipitates. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol or another suitable solvent.
Data Presentation
Table 1: Comparison of Chlorination Conditions for Quinazolinones
| Chlorinating Agent | Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| POCl₃ | None | Toluene | 115 | 4 | 32 | [7] |
| POCl₃ | DMF (cat.) | None | 110 | 3 | 81 | [3] |
| POCl₃ | Triethylamine | None | Reflux | 10 | 86.3 (for 2,4-dichloro) | [8] |
| SOCl₂ | DMF (cat.) | None | Reflux | 4-6 | 92.7 (for 4-chloro) | [5] |
| Cl₃CCN/PPh₃ | - | - | - | - | 78 (over two steps) | [9] |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 8. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 9. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Bromo-4-chloro-2-methylquinazoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4-chloro-2-methylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route is a three-step process:
-
Formation of Benzoxazinone: Cyclization of 2-acetylamino-5-bromobenzoic acid using a dehydrating agent like acetic anhydride to form 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one.
-
Formation of Quinazolinone: Reaction of the benzoxazinone intermediate with an ammonia source to yield 6-bromo-2-methylquinazolin-4(3H)-one.
-
Chlorination: Conversion of the quinazolinone to the final product, this compound, using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Q2: What are the critical parameters to control during the chlorination step?
A2: The chlorination step is crucial and requires careful control of several parameters to avoid side product formation. Key parameters include:
-
Moisture: The reaction is highly sensitive to moisture, which can lead to the hydrolysis of the product back to the quinazolinone starting material. Ensure all glassware is dry and use anhydrous solvents.
-
Temperature: The reaction with POCl₃ often requires heating. However, excessive temperatures can lead to decomposition and the formation of tarry by-products. The temperature should be carefully controlled, typically between 70-110 °C.[1][2]
-
Reaction Time: Insufficient reaction time will result in incomplete conversion, while prolonged reaction times at high temperatures can increase the formation of impurities.
-
Work-up Procedure: The quenching of the reaction mixture is critical. Pouring the reaction mixture onto ice and neutralizing with a base should be done carefully to avoid hydrolysis of the desired product.[2]
Q3: How can I purify the final product, this compound?
A3: Purification can be achieved through several methods depending on the scale and the nature of the impurities. Common techniques include:
-
Recrystallization: This is an effective method for removing impurities if a suitable solvent system can be found.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from side products and unreacted starting materials.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure material, especially for biological assays, prep-HPLC is the method of choice.[3]
Troubleshooting Guides
Problem 1: Low yield in the formation of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (Step 1)
| Potential Cause | Troubleshooting/Solution |
| Incomplete cyclization | - Ensure the starting material, 2-acetylamino-5-bromobenzoic acid, is dry. - Increase the reaction time or temperature slightly. - Use a fresh bottle of acetic anhydride. |
| Hydrolysis of the product during work-up | - Minimize the exposure of the product to water during isolation. - Wash the product with a non-polar solvent to remove any remaining acetic acid. |
Problem 2: Incomplete conversion to 6-bromo-2-methylquinazolin-4(3H)-one (Step 2)
| Potential Cause | Troubleshooting/Solution |
| Insufficient ammonia source | - Ensure an adequate excess of the ammonia source is used. - If using a solution of ammonia, ensure it is of the correct concentration. |
| Low reaction temperature | - The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time. |
Problem 3: Low yield or presence of significant impurities in the final chlorination step (Step 3)
| Potential Cause | Troubleshooting/Solution |
| Presence of unreacted 6-bromo-2-methylquinazolin-4(3H)-one | - Increase the amount of POCl₃ used. A minimum of 1 molar equivalent is required for efficient conversion.[1] - Increase the reaction temperature or time. Monitor the reaction progress by TLC. - The addition of a tertiary amine base can sometimes facilitate the reaction.[2][4] |
| Hydrolysis of the product back to the quinazolinone | - Ensure strictly anhydrous conditions. Dry all glassware and use anhydrous solvents. - During work-up, pour the reaction mixture onto a cold solution of a weak base like sodium bicarbonate instead of just water to neutralize the acid and minimize hydrolysis.[2] |
| Formation of phosphorylated intermediates or pseudodimers | - These can form if the reaction temperature is too low initially. The reaction often proceeds in two stages: an initial phosphorylation at lower temperatures (<25 °C) followed by conversion to the chloroquinazoline at higher temperatures (70-90 °C).[1][4] A controlled temperature ramp may be beneficial. |
| Formation of dark, tarry by-products | - This is often a result of overheating. Reduce the reaction temperature. - Ensure the starting quinazolinone is pure. |
Data Presentation
Table 1: Representative Reaction Conditions and Yields
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | 2-acetylamino-5-bromobenzoic acid | Acetic anhydride | 140 (reflux) | 1 | ~84[5] |
| 2 | 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one | Ammonium acetate, Pyridine | 115 (reflux) | 7-8 | ~78 (for a similar reaction)[5] |
| 3 | 6-bromo-2-methylquinazolin-4(3H)-one | POCl₃ | 110 (reflux) | 3-5 | 70-85 (estimated) |
Note: The yields are based on literature values for similar compounds and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one
-
In a round-bottom flask, suspend 2-acetylamino-5-bromobenzoic acid (1 equivalent) in acetic anhydride (10 equivalents).
-
Heat the mixture to reflux (approximately 140 °C) for 1 hour.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove residual acetic anhydride.
-
Dry the product under vacuum.
Protocol 2: Synthesis of 6-bromo-2-methylquinazolin-4(3H)-one
-
To a solution of 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) in pyridine (5-10 volumes), add ammonium acetate (2-3 equivalents).
-
Heat the mixture to reflux for 7-8 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-bromo-2-methylquinazolin-4(3H)-one.
Protocol 3: Synthesis of this compound
-
In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add 6-bromo-2-methylquinazolin-4(3H)-one (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask.
-
Optionally, a catalytic amount of dimethylformamide (DMF) or a stoichiometric amount of a tertiary amine can be added.
-
Heat the mixture to reflux (approximately 110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water.
-
Dry the crude product under vacuum. Further purification can be achieved by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Purification of 6-Bromo-4-chloro-2-methylquinazoline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 6-Bromo-4-chloro-2-methylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for compounds similar to this compound are recrystallization and column chromatography. Recrystallization is often effective for removing minor impurities and obtaining crystalline material. For complex mixtures or to separate compounds with similar polarities, column chromatography is the preferred method.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Impurities can arise from starting materials, side reactions, or incomplete reactions. Common impurities may include:
-
Starting materials: Unreacted 6-bromo-2-methylquinazolin-4(3H)-one.
-
Hydrolysis product: 6-bromo-2-methylquinazolin-4(3H)-one can be regenerated if the product is exposed to moisture.
-
Phosphorylated intermediates: If phosphorus oxychloride (POCl₃) is used for the chlorination, phosphorylated quinazolone intermediates can be present.[1]
-
Pseudodimers: These can form from the reaction between a phosphorylated intermediate and unreacted quinazolinone.[1]
-
Over-chlorinated or under-brominated species: Depending on the synthetic route, related halogenated quinazolines could be present.
Q3: How do I choose an appropriate solvent for recrystallization?
A3: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. For structurally similar compounds like 6-bromo-2-chloro-4-methylquinoline, hot absolute ethanol has been used successfully.[2] It is recommended to perform small-scale solubility tests with various solvents such as ethanol, methanol, ethyl acetate, or solvent mixtures like ethanol/water to determine the optimal conditions.
Q4: My purified this compound is colored. How can I decolorize it?
A4: Colored impurities can often be removed by treating the hot solution of your compound with a small amount of activated charcoal before filtration.[2] The colored impurities adsorb to the surface of the charcoal, which is then removed by hot filtration. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | - The solvent is not appropriate for the compound.- Insufficient solvent was used. | - Test the solubility in a different solvent.- Gradually add more hot solvent until the compound dissolves. |
| Compound "oils out" instead of crystallizing. | - The boiling point of the solvent is too high.- The solution is supersaturated with impurities. | - Try a lower-boiling point solvent.- Add a small amount of a "better" solvent to the hot solution before cooling. |
| No crystals form upon cooling. | - The solution is not sufficiently saturated.- The chosen solvent is too good at dissolving the compound. | - Evaporate some of the solvent to concentrate the solution and cool again.- Add a "poorer" solvent (an anti-solvent) dropwise to the cooled solution to induce precipitation. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the funnel and receiving flask are pre-heated before hot filtration. |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities. | - The eluent system is not optimal.- The column was not packed properly, leading to channeling. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound.- Repack the column carefully, ensuring a uniform and compact stationary phase. |
| The compound is stuck on the column. | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| The compound runs too quickly through the column. | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate system. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from the purification of the structurally similar compound, 6-Bromo-2-chloro-4-methylquinoline, and may require optimization.[2]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot absolute ethanol with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (Norite A) and continue to heat at reflux for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: Improving Solubility of 6-Bromo-4-chloro-2-methylquinazoline for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 6-Bromo-4-chloro-2-methylquinazoline for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for compounds with poor aqueous solubility, such as this compound.[1][2] It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[3][4]
Q2: What is the maximum permissible concentration of DMSO in my cell-based assay?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%.[2][5][6] However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control (media with the same final DMSO concentration as your test wells) to assess any potential effects on your specific cells.[7] Some sensitive primary cells may require even lower concentrations, such as 0.1%.[2]
Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. What is happening and how can I prevent this?
A3: This phenomenon is often referred to as "solvent shock."[1] It occurs when the concentrated compound in a highly organic solvent (like DMSO) is rapidly introduced into an aqueous environment where its solubility is much lower, causing it to crash out of solution. To prevent this, you can try the following:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[6]
-
Slow Addition with Agitation: Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[5]
-
Pre-warming the Aqueous Solution: Warming your cell culture medium or buffer to 37°C before adding the compound stock can sometimes improve solubility.[5]
Q4: Are there any alternatives to DMSO if my compound is not soluble enough or if my assay is sensitive to DMSO?
A4: While DMSO is the most common, other organic solvents can be considered. However, their compatibility with in vitro assays, particularly cell-based ones, must be carefully evaluated. Some alternatives include:
-
Dimethylformamide (DMF): Similar to DMSO in its solubilizing power.[8]
-
Ethanol: Can be used, but often has a higher potential for cytotoxicity.[8]
-
Cyrene™ (dihydrolevoglucosenone): A greener, less toxic alternative to DMSO that has shown comparable solvation properties for some applications.[9][10]
It is crucial to test the tolerance of your specific assay system to any alternative solvent.
Q5: Can I use solubilizing agents to improve the aqueous solubility of this compound?
A5: Yes, several solubilizing agents can be used to enhance aqueous solubility. These are often referred to as excipients and include:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[11][12][13][14][15] β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[16]
-
Surfactants (e.g., Tween® 80, Triton™ X-100): These can form micelles that encapsulate the compound.[17] They are more commonly used in biochemical assays rather than cell-based assays, as they can be cytotoxic at higher concentrations.[18]
-
Co-solvents (e.g., PEG 400, propylene glycol): These can be used in combination with a primary solvent like DMSO to improve solubility in the final aqueous solution.[19]
Troubleshooting Guide for Compound Precipitation
If you are experiencing precipitation of this compound during your experiment, follow this troubleshooting workflow.
Solvent and Solubilizing Agent Comparison
The following table provides a summary of common solvents and solubilizing agents for consideration.
| Solvent / Agent | Primary Use | Pros | Cons | Recommended Final Concentration in Cell Culture |
| DMSO | Primary stock solution solvent | High solubilizing power for many organic compounds.[3][4] | Can be cytotoxic at higher concentrations; hygroscopic (can absorb water).[2][7] | ≤ 0.5%[2][5][6] |
| Ethanol | Alternative stock solvent | Miscible with water. | Generally more cytotoxic than DMSO.[19] | ≤ 0.1% |
| DMF | Alternative stock solvent | High solubilizing power.[8] | Can be toxic to cells. | Assay dependent, generally < 0.1% |
| HP-β-Cyclodextrin | Solubilizing agent | Low toxicity, can significantly increase aqueous solubility.[12] | Can potentially interact with cell membranes at very high concentrations. | Assay dependent, typically in the low mM range. |
| PEG 400 | Co-solvent | Generally low toxicity. | May not be as effective as other agents for highly insoluble compounds. | ≤ 1% |
| Tween® 80 | Surfactant (non-ionic) | Effective at forming micelles to solubilize compounds. | Can interfere with some assays and be cytotoxic.[18] | Not generally recommended for cell-based assays. |
Experimental Protocol: Preparation of a 10 mM Stock Solution and Working Dilutions
This protocol provides a general procedure for preparing a stock solution of this compound and making subsequent dilutions for in vitro assays.
Materials:
-
This compound (MW: 257.52 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile cell culture medium or assay buffer
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution, weigh out 2.575 mg of the compound.
-
Aseptically add the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly until the compound is completely dissolved. If necessary, gently warm the solution to 37°C to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of your DMSO stock solution into the pre-warmed medium to achieve your desired final concentrations. It is recommended to do this in a stepwise manner to minimize precipitation.
-
For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, you can first prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of medium (resulting in a 100 µM solution in 1% DMSO). Then, add 100 µL of this intermediate solution to 900 µL of medium.
-
Always add the solution with the higher organic solvent concentration to the aqueous solution while gently mixing.
-
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. DMSO usage in cell culture - Cell Biology [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 11. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. Host–Guest Complexation by β-Cyclodextrin Enhances the Solubility of an Esterified Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Navigating the Synthesis of 6-Bromo-4-chloro-2-methylquinazoline: A Technical Support Guide
For researchers and professionals in drug development, the synthesis of 6-Bromo-4-chloro-2-methylquinazoline can present challenges, with low conversion rates being a primary concern. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic pathway involves a two-step process. The first step is the cyclization of a substituted anthranilic acid derivative, typically 2-amino-5-bromobenzoic acid, with acetic anhydride or a similar reagent to form the intermediate, 6-bromo-2-methylquinazolin-4(3H)-one. The second step is the chlorination of this quinazolinone intermediate, most commonly using phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: What are the critical parameters to control during the chlorination step?
A2: The chlorination step is often the most challenging. Key parameters to control include reaction temperature, reaction time, and the purity of the starting materials and reagents. The workup procedure is also critical to prevent the hydrolysis of the product back to the quinazolinone starting material.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the main side products to expect?
A4: In the chlorination step, potential side products can include unreacted starting material, decomposition products from overheating, and phosphorylated intermediates.[1][2] During workup, hydrolysis of the desired product back to 6-bromo-2-methylquinazolin-4(3H)-one is a common issue.[3]
Troubleshooting Guide for Low Conversion
Low conversion in the synthesis of this compound can be attributed to several factors. The following sections break down potential issues and provide systematic troubleshooting steps.
Problem 1: Incomplete Formation of 6-bromo-2-methylquinazolin-4(3H)-one (Step 1)
| Potential Cause | Recommended Action | Expected Outcome |
| Low Quality Starting Material (2-amino-5-bromobenzoic acid) | Ensure the purity of the starting material through techniques like recrystallization or by verifying its melting point and spectral data. | Improved yield and purity of the quinazolinone intermediate. |
| Suboptimal Reaction Temperature | For the cyclization with acetic anhydride, ensure the reaction is heated to reflux, typically around 140-150°C. | Drives the reaction to completion, increasing the yield of the desired intermediate. |
| Insufficient Reaction Time | Monitor the reaction by TLC. Continue heating until the starting material spot is no longer visible. | Complete conversion of the starting material to the quinazolinone. |
Problem 2: Low Yield in the Chlorination of 6-bromo-2-methylquinazolin-4(3H)-one (Step 2)
| Potential Cause | Recommended Action | Expected Outcome |
| Inactive Phosphorus Oxychloride (POCl₃) | Use freshly distilled or a new bottle of POCl₃. Moisture can deactivate the reagent. | Improved chlorination efficiency and higher product yield. |
| Inappropriate Reaction Temperature | The reaction with POCl₃ typically requires heating. A temperature range of 80-110°C is often effective.[1][4] Start at a lower temperature and gradually increase while monitoring the reaction. | Optimization of the reaction rate while minimizing the formation of degradation byproducts. |
| Presence of Moisture | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | Prevents the deactivation of POCl₃ and potential side reactions. |
| Hydrolysis During Workup | Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution.[3] Avoid quenching with water alone, as this can lead to an acidic environment that promotes hydrolysis.[3] | Minimizes the conversion of the product back to the starting quinazolinone, thus improving the isolated yield. |
| Formation of Phosphorylated Intermediates | The reaction proceeds through phosphorylated intermediates.[1][2] Adding a catalytic amount of a tertiary amine like triethylamine or N,N-dimethylaniline can facilitate the conversion to the final product. | Can accelerate the reaction and improve the conversion to the desired chloroquinazoline. |
Experimental Protocols
The following are generalized experimental protocols based on procedures for analogous compounds. Researchers should adapt these to their specific laboratory conditions and safety protocols.
Synthesis of 6-bromo-2-methylquinazolin-4(3H)-one
A procedure for a similar compound, 2-chloromethyl-6-bromoquinazolin-4(3H)-one, involves reacting 5-bromo-2-aminobenzoic acid with chloroacetonitrile.[5] Adapting this, one could react 2-amino-5-bromobenzoic acid with an appropriate acetylating agent. A more traditional approach involves heating 2-amino-5-bromobenzoic acid with acetic anhydride.
General Procedure:
-
Combine 2-amino-5-bromobenzoic acid and a molar excess of acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 140-150°C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add water to the mixture to quench the excess acetic anhydride.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 6-bromo-2-methylquinazolin-4(3H)-one.
Chlorination of 6-bromo-2-methylquinazolin-4(3H)-one
The chlorination of the quinazolinone intermediate is a critical step. The following protocol is adapted from procedures for similar quinoline and quinazoline syntheses.[4][6]
General Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-bromo-2-methylquinazolin-4(3H)-one.
-
Add a sufficient amount of phosphorus oxychloride (POCl₃) to fully suspend the starting material (e.g., 5-10 molar equivalents).
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine.
-
Heat the mixture to reflux (around 100-110°C) for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and saturated sodium bicarbonate solution to neutralize the excess POCl₃.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low conversion.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. atlantis-press.com [atlantis-press.com]
- 5. mdpi.com [mdpi.com]
- 6. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 6-Bromo-4-chloro-2-methylquinazoline
Welcome to the technical support center for the purification of 6-Bromo-4-chloro-2-methylquinazoline via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[1][2] For quinazolinone derivatives, common solvents to screen include ethanol, methanol, ethyl acetate, or solvent mixtures like ethanol/water.[1] It is advisable to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific sample.[1]
Q2: What are the key steps for a successful recrystallization?
A2: A successful recrystallization protocol generally involves the following steps:
-
Dissolution: Dissolve the crude this compound in the minimum amount of a suitable hot solvent.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.
-
Crystallization: Allow the hot, clear solution to cool down slowly to room temperature to enable crystal formation. Further cooling in an ice bath can enhance the yield.[1]
-
Isolation: Collect the formed crystals using vacuum filtration, for instance, with a Büchner funnel.[1]
-
Washing: Wash the crystals with a small volume of the cold recrystallization solvent to eliminate any remaining soluble impurities.[1][2]
-
Drying: Dry the purified crystals, preferably in a vacuum oven, at a temperature below the compound's melting point.[1]
Q3: My purified this compound is still showing impurities. What should I do?
A3: If impurities persist after a single recrystallization, a second purification step may be necessary.[1] Repeating the recrystallization is a common approach. Alternatively, employing a different purification technique, such as column chromatography, could be effective in removing the persistent impurities.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | - Too much solvent was used.- The chosen solvent is not appropriate.- The solution is supersaturated.[3] | - Reheat the solution to evaporate some of the solvent and then allow it to cool again.[1]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1][3]- Further, cool the solution in an ice bath to decrease solubility.[1] |
| Oiling Out (Formation of an Oily Product) | - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- High concentration of impurities.[1] | - Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow for slower cooling.[3]- Consider using a different solvent or a solvent mixture. |
| Low Yield of Recrystallized Product | - The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used initially.[2] | - Ensure the minimum amount of hot solvent is used for dissolution.[2]- Use a different solvent or a solvent mixture where the compound has lower solubility at cold temperatures.[1]- Preheat the filtration apparatus to prevent premature crystal formation.[1]- Concentrate the mother liquor and cool it to obtain a second crop of crystals.[4] |
| Colored Crystals | - Colored impurities are co-crystallizing with the product.[1] | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution.[1][4] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[4] |
Quantitative Data
| Compound | Recrystallization Solvent(s) | Solvent Ratio (v/v) | Yield (%) |
| 6-Bromo-2-chloroquinoline | Hexane | - | 58 |
| 4-(5-Bromoquinolin-8-yloxy)phthalonitrile | Ethanol / Water | 1:1 | 62 |
| 5,7-Dibromo-8-hydroxyquinoline | Benzene | - | 90 |
| 7-Bromo-8-hydroxyquinoline | Methanol / Acetone | 1:1 | 51 |
| 5-Bromo-8-nitroisoquinoline | Heptane / Toluene | 4:1 | 47-51 |
| This data is adapted from recrystallization protocols for various 6-bromoquinoline derivatives and should be used as a guideline.[4] |
Experimental Workflow & Troubleshooting Diagrams
Caption: A generalized workflow for the purification by recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Preventing dehalogenation of 6-Bromo-4-chloro-2-methylquinazoline
Welcome to the Technical Support Center for 6-Bromo-4-chloro-2-methylquinazoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing dehalogenation and other side reactions during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem?
A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions where a halogen substituent (in this case, bromine or chlorine) is replaced by a hydrogen atom. This leads to the formation of an undesired byproduct, reducing the yield of your target molecule and complicating purification.[1] The primary mechanism is believed to involve the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water.[1]
Q2: Which halogen on this compound is more susceptible to dehalogenation?
A2: While the general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > Cl, the quinazoline scaffold introduces electronic effects that can alter this reactivity.[1][2] For dihalogenated quinazolines, the C4-chloro position is often more activated towards nucleophilic substitution and cross-coupling due to the electronic influence of the adjacent nitrogen atom.[3][4] This increased reactivity at the C4 position could also make it more susceptible to dehalogenation under certain conditions. However, the C6-bromo bond is inherently weaker than the C4-chloro bond and may also undergo dehalogenation. The extent of dehalogenation at either position will be highly dependent on the specific reaction conditions.
Q3: Are N-heterocyclic halides like this compound particularly prone to dehalogenation?
A3: Yes, N-heterocyclic halides are often more susceptible to dehalogenation.[1] The nitrogen atom in the ring can coordinate to the palladium catalyst, which can influence the catalytic cycle and potentially promote side reactions.[1]
Troubleshooting Guides
This section provides solutions to common issues encountered during cross-coupling reactions with this compound.
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, dehalogenation of the quinazoline starting material can be a significant side reaction.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
References
Technical Support Center: Cross-Coupling with 6-Bromo-4-chloro-2-methylquinazoline
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for cross-coupling reactions with 6-bromo-4-chloro-2-methylquinazoline. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl.[1] For this compound, the C-Br bond at the C6 position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the C4 position.[1][2] This inherent difference in reactivity allows for selective functionalization at the C6 position while leaving the C4-chloro group intact for subsequent transformations. However, the C4 position is activated by an α-nitrogen effect, which can increase its reactivity.[3]
Q2: Which types of cross-coupling reactions are commonly performed on haloquinazolines?
A2: The most common palladium-catalyzed cross-coupling reactions for aryl halides like this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[4][5]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][6][7]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[1][8][9]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[3][10]
-
Stille Coupling: For C-C bond formation using organostannanes.[3]
-
Negishi Coupling: For C-C bond formation using organozinc reagents.[11]
Q3: Can the quinazoline nitrogen atoms interfere with the palladium catalyst?
A3: Yes, the nitrogen atoms in the quinazoline ring can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.[5] The selection of appropriate ligands is crucial to mitigate these effects. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often used to promote the desired catalytic cycle over catalyst inhibition.[1][4][5]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Q: My cross-coupling reaction with this compound is giving low to no yield. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure you are using a pre-catalyst that readily forms the active Pd(0) species. If using a Pd(II) source, pre-activation may be necessary. Consider screening different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂).[4][12][13] | The active catalyst in most cross-coupling reactions is a Pd(0) species. Inefficient generation of this species will lead to a failed reaction. |
| Inappropriate Ligand | Screen a variety of ligands. For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or NHC ligands are often effective.[1][4] For Sonogashira couplings, phosphine ligands like PPh₃ are common, sometimes in conjunction with a copper(I) co-catalyst.[8][14] | The ligand plays a critical role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. |
| Incorrect Base | The choice and strength of the base are crucial. Screen different bases such as carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), or alkoxides (NaOtBu).[4] For base-sensitive substrates, milder bases like KF can be tested.[4] | The base is essential for activating the coupling partner (e.g., boronic acid in Suzuki coupling) or regenerating the catalyst.[15] |
| Poor Reagent/Solvent Quality | Ensure all reagents are pure and solvents are anhydrous and degassed.[13] Cross-coupling reactions are often sensitive to oxygen and moisture. | Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, and can also promote side reactions like the homocoupling of boronic acids.[4][13] Water can lead to hydrodehalogenation side products.[5] |
| Inadequate Temperature | While some highly active catalyst systems work at room temperature, heating is often required (typically 80-120 °C).[4] If the reaction is sluggish, consider increasing the temperature or using microwave irradiation.[4] | Higher temperatures can overcome the activation energy barrier for key steps in the catalytic cycle, such as oxidative addition. |
Issue 2: Formation of Significant Side Products
Q: I am observing significant side products in my reaction mixture. What are the common side products and how can I minimize their formation?
A: Several side reactions can compete with the desired cross-coupling. Understanding these pathways is key to mitigating them.
| Side Product/Reaction | Potential Cause & Mitigation Strategy |
| Hydrodehalogenation | Description: The bromine atom at C6 is replaced by a hydrogen atom.[5] Cause: Often caused by the presence of water or other protic impurities.[5] Mitigation: Ensure strictly anhydrous conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere. Optimizing the base can also help minimize this side reaction.[5] |
| Homocoupling of Coupling Partner | Description: Two molecules of the coupling partner (e.g., boronic acid) react to form a dimer.[4] Cause: This is often promoted by the presence of oxygen or if the transmetalation step is slow.[4][13] Mitigation: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere. Using more stable boronic esters (e.g., pinacol esters) can also be beneficial.[4][16] |
| Reaction at the C4-Cl Position | Description: The coupling reaction occurs at the less reactive C4-chloro position instead of, or in addition to, the C6-bromo position. Cause: While C-Br is more reactive, harsh reaction conditions (e.g., high temperatures, very active catalysts) can lead to a loss of selectivity. For some dihaloquinazolines, mixtures of products have been observed.[17] Mitigation: Carefully control the reaction temperature. Screen for a catalyst system that provides high selectivity for C-Br activation at lower temperatures. |
Experimental Protocols (Starting Points)
The following are generalized protocols that should be optimized for the specific coupling partners and desired outcomes with this compound.
Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is adapted from procedures for other 6-bromo-4-chloro-substituted heterocycles.[2]
-
Materials:
-
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, the base, and the palladium catalyst.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[13]
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Selective Buchwald-Hartwig Amination at the C6-Position
This protocol is based on general procedures for the amination of aryl bromides.[18][19]
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos or Xantphos, 4 mol%)[19]
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Data Presentation: Catalyst System Comparison for C-Br Bond Arylation
The following table summarizes common catalyst systems for Suzuki-Miyaura coupling of bromo-chloro heteroaromatics, providing a starting point for catalyst selection. Yields are illustrative and will vary based on the specific substrates and conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 60-90 | A classic, versatile catalyst. |
| Pd(dppf)Cl₂ | Na₂CO₃ or K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 90-115 | 75-95 | Often very effective for heteroaromatic substrates.[12] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 80-98 | Buchwald ligand system, good for challenging substrates. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 80-98 | Another effective Buchwald system. |
Visualizations
Experimental Workflow for Cross-Coupling
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalyst Selection Logic
Caption: Decision-making flowchart for selecting a catalyst system based on the desired cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 6-Bromo-2,4-dichloroquinazoline | 102393-82-8 | Benchchem [benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Managing reaction temperature for 6-Bromo-4-chloro-2-methylquinazoline synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the management of reaction temperature during the synthesis of 6-Bromo-4-chloro-2-methylquinazoline. Precise temperature control is critical for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction to form this compound from 6-Bromo-2-methylquinazolin-4(3H)-one is showing low yield. Could the reaction temperature be the cause?
A1: Yes, incorrect reaction temperature is a common reason for low yields. The chlorination of the quinazolinone precursor, typically using a reagent like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and hexachloroethane (C₂Cl₆), is highly temperature-dependent.
-
Too low a temperature: The reaction may be incomplete, leaving a significant amount of starting material.
-
Too high a temperature: This can lead to the decomposition of the starting material or the product, as well as the formation of unwanted side products, which can complicate purification and lower the isolated yield.
Refer to the table below for a summary of how temperature can influence reaction outcomes.
Q2: I am observing a significant amount of a polar impurity in my crude product. How is this related to the reaction temperature?
A2: The formation of polar impurities often points to the hydrolysis of the chloro group at the 4-position, reverting the product back to the corresponding quinazolinone. This is particularly problematic during the work-up phase if the reaction mixture is not handled correctly. High temperatures during the reaction can also lead to side reactions that generate polar byproducts. Ensure the reaction is performed under anhydrous conditions and that the temperature does not exceed the recommended range.
Q3: What is the optimal temperature range for the chlorination of 6-Bromo-2-methylquinazolin-4(3H)-one?
A3: The optimal temperature can vary depending on the specific chlorinating agent used.
-
When using phosphorus oxychloride (POCl₃) , a common procedure involves heating the reaction mixture to reflux, which is approximately 105-110°C.[1]
-
For methods employing triphenylphosphine (PPh₃) and a chlorine source like hexachloroethane (C₂Cl₆) , the reaction is often carried out at a lower temperature, typically in a high-boiling solvent like toluene or acetonitrile under reflux.
It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time at the chosen temperature.
Troubleshooting Guide
This section provides a structured approach to resolving common issues related to reaction temperature during the synthesis of this compound.
Data Presentation: Effect of Temperature on Reaction Outcome
| Temperature (°C) | Observation | Probable Cause | Suggested Action |
| 80-90 | Incomplete conversion after prolonged reaction time. | Insufficient energy to overcome the activation barrier. | Gradually increase the temperature in 10°C increments and monitor the reaction progress. |
| 105-115 | Good conversion to the desired product. | Optimal temperature for the reaction using POCl₃. | Maintain this temperature and monitor for completion. |
| > 120 | Formation of dark, tar-like substances and multiple spots on TLC. | Decomposition of starting material or product; side reactions. | Reduce the temperature to the optimal range. If using a solvent, ensure it is appropriate for the desired temperature. |
Experimental Protocol
This protocol is a general guideline for the chlorination of 6-Bromo-2-methylquinazolin-4(3H)-one using phosphorus oxychloride.
Materials:
-
6-Bromo-2-methylquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Toluene (optional, as solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane or Ethyl Acetate for extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Bromo-2-methylquinazolin-4(3H)-one.
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (approximately 5-10 equivalents). The reaction can also be performed in a high-boiling inert solvent like toluene.
-
Heat the reaction mixture to reflux (approx. 105-110°C) and maintain this temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 3-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Troubleshooting Workflow for Reaction Temperature
Caption: Troubleshooting workflow for managing reaction temperature.
Logical Relationship of Reaction Parameters
Caption: Key parameters influencing reaction outcome.
References
Technical Support Center: Synthesis of 6-Bromo-4-chloro-2-methylquinazoline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers involved in the synthesis of 6-bromo-4-chloro-2-methylquinazoline. The synthesis typically involves two key stages: the formation of the quinazolinone intermediate and its subsequent chlorination. This document focuses on the critical work-up procedure of the chlorination step.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Low or No Yield of this compound After Chlorination
-
Question: My reaction to convert 6-Bromo-2-methyl-4(3H)-quinazolinone to the chloro-derivative resulted in a very low yield. What are the common causes?
-
Answer: Low yields often stem from incomplete reaction, product hydrolysis during work-up, or mechanical loss. Here are the primary areas to troubleshoot:
-
Incomplete Reaction: Ensure the chlorinating agent (e.g., POCl₃) is in sufficient excess and the reaction is heated for an adequate duration. Monitoring the reaction by TLC is crucial to confirm the consumption of the starting quinazolinone.
-
Hydrolysis During Work-up: 4-chloroquinazolines can be highly sensitive to moisture and acidic conditions, which can hydrolyze the product back to the starting quinazolinone.[1][2] The quenching step is critical. Pouring the reaction mixture onto ice can create a highly acidic environment that promotes hydrolysis.[1]
-
Quenching Procedure: A recommended method is to first remove excess POCl₃ under reduced pressure. The residue should then be carefully quenched by pouring it into a cold (0 °C) aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), or by adding crushed ice slowly to the reaction mixture while maintaining a low temperature.[1][2][3] Some protocols also suggest partitioning the crude residue between an organic solvent like CH₂Cl₂ and a 5% aqueous NaHCO₃ solution.[2]
-
2. Product is an Oil or Fails to Crystallize
-
Question: After the work-up, my product is an oil or a sticky solid that I cannot purify by crystallization. What should I do?
-
Answer: This issue usually points to the presence of impurities, such as residual phosphorus byproducts from the POCl₃ reaction or starting material.
-
Thorough Washing: Ensure the organic layer is washed thoroughly with water and brine to remove water-soluble impurities.
-
Purification: If crystallization fails, column chromatography on silica gel is a reliable alternative for purifying 4-chloroquinazolines.[2] A solvent system such as ethyl acetate in hexanes can be effective.
-
Co-evaporation: Co-evaporation with a solvent like toluene can help remove residual volatile impurities before attempting purification.[2]
-
3. The Final Product Reverts to the Starting Quinazolinone on Standing
-
Question: I successfully isolated the this compound, but TLC analysis after a few days shows the presence of the starting quinazolinone. Why is this happening?
-
Answer: 4-chloroquinazolines can be unstable and hydrolyze upon exposure to atmospheric moisture, especially if any acidic or basic impurities are present.[2]
-
Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a freezer to minimize degradation.
-
Purity: Ensure the product is free from any residual acids or bases from the work-up, as these can catalyze hydrolysis.
-
Experimental Protocols & Data
The synthesis of this compound is typically achieved via the chlorination of 6-bromo-2-methyl-4(3H)-quinazolinone.
Protocol 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This procedure is adapted from general methods for the chlorination of 4-quinazolinones.[1][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 6-bromo-2-methyl-4(3H)-quinazolinone (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) for 2 to 4 hours. The reaction should be monitored by TLC until the starting material is no longer visible.
-
Work-up - Quenching:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Crucially, the crude residue must be quenched carefully. Slowly add the residue to a beaker containing crushed ice and a saturated solution of sodium bicarbonate (NaHCO₃), stirring vigorously. Alternatively, pour the residue into a mixture of dichloromethane (CH₂Cl₂) and cold 5% aqueous NaHCO₃ solution.[2] Maintain the temperature below 10 °C during this process.
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the chlorination of 4-quinazolinones.
| Parameter | Value/Range | Reference |
| Reagents | ||
| 4-Quinazolinone | 1.0 equivalent | General Protocol |
| POCl₃ | 5 - 10 equivalents | [1] |
| Reaction Conditions | ||
| Temperature | 105 - 110 °C (Reflux) | [2][3] |
| Reaction Time | 2 - 4 hours | [3][4] |
| Work-up | ||
| Quenching Agent | Ice / aq. NaHCO₃ | [2][3] |
| Extraction Solvent | Dichloromethane / Ethyl Acetate | [2] |
| Yield | ||
| Expected Yield | 75 - 95% (Varies) | [2] |
Visualized Workflows and Pathways
Diagram 1: Experimental Workflow for Work-up Procedure
Caption: Workflow for the work-up of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low yield in the chlorination step.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of 6-Bromo-4-chloro-2-methylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of derivatives of the 6-Bromo-4-chloro-2-methylquinazoline scaffold. The data presented herein is compiled from published experimental findings to facilitate further research and development in the fields of oncology and microbiology. This document focuses on the anticancer and antimicrobial properties of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The quinazoline core is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial effects.[1] The strategic placement of a bromine atom at the 6-position, a chloro group at the 4-position, and a methyl group at the 2-position of the quinazoline ring system creates a versatile scaffold for the development of novel therapeutic agents. The 4-chloro position serves as a reactive site for the introduction of various amine-containing moieties, leading to a diverse library of derivatives with distinct biological profiles.
Anticancer Activity: A Focus on Epidermal Growth Factor Receptor (EGFR) Inhibition
The anticancer activity of quinazoline derivatives is often attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell survival and division.[2] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Comparative Cytotoxicity Data
The antiproliferative activity of two series of 6-bromo-4-(halogenoanilino)quinazoline analogs was evaluated against the human breast adenocarcinoma (MCF-7) and human cervical cancer (HeLa) cell lines using the MTT assay. The half-maximal lethal concentration (LC50) was determined to quantify the cytotoxic effects of these compounds.
Table 1: In Vitro Cytotoxicity of 2-Unsubstituted-4-(halogenoanilino)-6-bromoquinazolines
| Compound ID | 4-Anilino Substitution | LC50 (µM) vs. MCF-7 | LC50 (µM) vs. HeLa |
| 3a | 4-Fluoroanilino | > 10 | > 10 |
| 3b | 3-Fluoroanilino | > 10 | > 10 |
| 3c | 4-Chloroanilino | > 10 | > 10 |
| 3d | 3-Chloroanilino | > 10 | > 10 |
| 3e | 4-Bromoanilino | > 10 | > 10 |
| 3f | 2,4-Difluoroanilino | > 10 | > 10 |
| Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[3] |
Table 2: In Vitro Cytotoxicity of 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines
| Compound ID | 4-Anilino Substitution | LC50 (µM) vs. MCF-7 | LC50 (µM) vs. HeLa |
| 3g | 4-Fluoroanilino | 1.44 | 4.97 |
| 3h | 3-Fluoroanilino | 2.08 | 3.11 |
| 3i | 4-Chloroanilino | 1.58 | 2.89 |
| 3j | 3-Chloroanilino | 2.15 | 5.24 |
| 3k | 4-Bromoanilino | 0.90 | 2.17 |
| 3l | 2,4-Difluoroanilino | 0.56 | 1.39 |
| Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[3] |
From these results, it is evident that the presence of a 2-aryl group, in this case, a 4-chlorophenyl group, significantly enhances the cytotoxic activity of 6-bromo-4-anilinoquinazolines against both MCF-7 and HeLa cell lines.[3] Within the 2-(4-chlorophenyl) series, derivatives with a bromo (3k) or difluoro (3l) substitution on the 4-anilino ring exhibited the most potent activity.[3]
EGFR Signaling Pathway
The 4-anilinoquinazoline scaffold is a well-established competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain. By blocking ATP binding, these compounds prevent the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.
Antimicrobial Activity
In addition to their anticancer properties, quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities. A series of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were synthesized and evaluated for their antibacterial and antifungal activities using the cup-plate agar diffusion method.
Comparative Antimicrobial Data
The antimicrobial activity was assessed by measuring the zone of inhibition against various bacterial and fungal strains.
Table 3: Antimicrobial Activity of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones (Zone of Inhibition in mm)
| Compound ID | R (Substitution on Phenyl Ring) | Bacillus subtilis | Staphylococcus aureus | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| 2a | H | 12 | 14 | 10 | 11 | 13 |
| 2b | 2-Cl | 18 | 17 | 15 | 14 | 16 |
| 2c | 4-Cl | 17 | 18 | 16 | 15 | 15 |
| 2d | 2-NO₂ | 15 | 16 | 14 | 18 | 17 |
| 2e | 3-NO₂ | 14 | 15 | 13 | 16 | 15 |
| 2f | 4-NO₂ | 13 | 14 | 12 | 17 | 16 |
| 2g | 2-CH₃ | 16 | 15 | 14 | 16 | 18 |
| 2h | 4-CH₃ | 15 | 14 | 13 | 17 | 18 |
| Ciprofloxacin | (Standard) | 22 | 24 | 20 | - | - |
| Fluconazole | (Standard) | - | - | - | 21 | 23 |
| Data adapted from Murti et al. (2011). |
The results indicate that compounds with electron-withdrawing groups, such as chloro (2b, 2c) and nitro (2d), on the 3-phenyl ring generally exhibited enhanced antibacterial and antifungal activity. Specifically, compounds 2b and 2c showed the highest degree of inhibition against the tested bacterial strains, while compounds 2d , 2g , and 2h were most effective against the fungal strains.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
The synthesis of the title compounds typically involves a multi-step process. A general workflow is outlined below.
-
Preparation of 6-Bromo-2-methyl-3,1-benzoxazin-4-one: 5-Bromoanthranilic acid is acetylated using acetic anhydride to yield 2-acetylamino-5-bromobenzoic acid, which is then cyclized, typically by heating with acetic anhydride, to form 6-bromo-2-methyl-3,1-benzoxazin-4-one.
-
Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)quinazolin-4(3H)-one: The benzoxazinone intermediate is reacted with a substituted aniline in a suitable solvent, such as glacial acetic acid, under reflux to yield the corresponding quinazolinone derivative.
-
Chlorination to 6-Bromo-4-chloro-2-methyl-3-(substituted phenyl)quinazoline: The quinazolinone is then treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to afford the final 4-chloro derivative.
In Vitro Anticancer Activity (MTT Assay)
The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Gefitinib) for 48 hours. A vehicle-treated control group is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the LC50 values are determined from the dose-response curves.
In Vitro Antimicrobial Screening (Cup-Plate Agar Diffusion Method)
The antimicrobial activity of the synthesized compounds is evaluated by the cup-plate agar diffusion method.
-
Media Preparation: Nutrient agar for bacteria and Sabouraud dextrose agar for fungi are prepared and sterilized by autoclaving.
-
Inoculation: The sterile agar medium is poured into sterile Petri dishes and allowed to solidify. The surface of the agar is then inoculated with a standardized suspension of the test microorganism.
-
Cup Preparation: A sterile borer is used to create wells or cups (e.g., 6 mm in diameter) in the agar.
-
Compound Application: A defined volume of the test compound solution (at various concentrations) is added to each cup. Standard antibiotic and antifungal agents are used as positive controls.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each cup is measured in millimeters.
Conclusion
The this compound scaffold represents a promising platform for the development of novel anticancer and antimicrobial agents. The available data on closely related analogs suggest that substitution at the 2-position of the quinazoline ring can significantly enhance cytotoxic activity against cancer cell lines. Furthermore, the introduction of various substituted anilines at the 4-position allows for the fine-tuning of both anticancer and antimicrobial potency. The detailed experimental protocols and workflow diagrams provided in this guide offer a robust framework for the synthesis and in vitro evaluation of new derivatives based on this versatile heterocyclic system. Further investigation into the specific effects of the 2-methyl group on anticancer activity and a more quantitative analysis of the antimicrobial properties are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 6-Bromo-4-chloro-2-methylquinazoline
A definitive guide for researchers and drug development professionals on the structural elucidation of small molecules, this document provides a comparative analysis of X-ray crystallography against leading spectroscopic techniques. While the specific crystallographic data for 6-Bromo-4-chloro-2-methylquinazoline is not publicly available in the Cambridge Structural Database or other public repositories based on the conducted search, this guide offers a comprehensive framework for its structural validation.
The precise determination of the three-dimensional arrangement of atoms in a molecule is a cornerstone of modern chemistry and drug discovery. For a novel compound like this compound, a substituted quinazoline derivative of interest in medicinal chemistry, unambiguous structural validation is paramount.[1][2][3][4][5] This guide details the gold-standard method of single-crystal X-ray crystallography and contrasts its performance with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing the necessary experimental insights for researchers in the field.
I. The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[6][7] It remains the dominant technique for determining three-dimensional molecular structures, accounting for the majority of structures deposited in crystallographic databases.[8][9] The method relies on the diffraction of X-rays by the ordered array of atoms within a crystal, which allows for the calculation of electron density and, subsequently, the precise atomic positions.[6][8]
A typical experimental workflow for the structural determination of a small molecule like this compound via X-ray crystallography involves several key stages:
-
Crystal Growth: The first and often most challenging step is to obtain a high-quality single crystal of the compound.[10] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. The choice of solvent is critical and often requires extensive screening.
-
Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.[6] A preliminary diffraction pattern is collected to assess the crystal quality and determine the unit cell parameters.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[6] Modern diffractometers automate this process, ensuring a complete dataset is obtained.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the crystal system and space group. The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the fit, yielding the final, high-resolution structure.[10]
References
- 1. ijfmr.com [ijfmr.com]
- 2. researchgate.net [researchgate.net]
- 3. daneshyari.com [daneshyari.com]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
Comparative In Vitro Cytotoxicity Analysis: 6-Bromo-4-chloro-2-methylquinazoline Analogs Versus Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The antiproliferative activity of various compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for 6-bromo-4-anilinoquinazoline analogs and established cytotoxic drugs against common cancer cell lines, as determined by in vitro assays.
Table 1: In Vitro Cytotoxicity of 2-Unsubstituted-4-(halogenoanilino)-6-bromoquinazolines
| Compound ID | 4-Anilino Substitution | Cell Line | IC50 (µM) |
| 3a | 4-Fluoroanilino | MCF-7 | > 10 |
| HeLa | > 10 | ||
| 3b | 3-Fluoroanilino | MCF-7 | > 10 |
| HeLa | > 10 | ||
| 3c | 4-Chloroanilino | MCF-7 | > 10 |
| HeLa | > 10 | ||
| 3d | 3-Chloroanilino | MCF-7 | > 10 |
| HeLa | > 10 | ||
| 3e | 4-Bromoanilino | MCF-7 | > 10 |
| HeLa | > 10 | ||
| 3f | 2,4-Difluoroanilino | MCF-7 | > 10 |
| HeLa | > 10 |
Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[1][4] It is important to note that this series of 2-unsubstituted analogs showed a lack of significant cytotoxic activity at the tested concentrations.
Table 2: In Vitro Cytotoxicity of 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazolines
| Compound ID | 4-Anilino Substitution | Cell Line | IC50 (µM) |
| 3g | 2-Fluoroanilino | MCF-7 | 1.15 |
| HeLa | 0.89 | ||
| 3h | 3-Fluoroanilino | MCF-7 | 1.34 |
| HeLa | 1.05 | ||
| 3i | 4-Chloroanilino | MCF-7 | 1.28 |
| HeLa | 0.98 | ||
| 3j | 3-Chloroanilino | MCF-7 | 1.56 |
| HeLa | 1.22 | ||
| 3k | 4-Bromoanilino | MCF-7 | 0.90 |
| HeLa | 0.75 | ||
| 3l | 2,4-Difluoroanilino | MCF-7 | 0.56 |
| HeLa | 0.41 |
Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.[4] This series, featuring a 2-(4-chlorophenyl) substitution, demonstrated significantly higher cytotoxic activity.
Table 3: In Vitro Cytotoxicity of Established Chemotherapeutic Drugs
| Drug | Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 | ~1-5 |
| HeLa | ~0.1-1 | |
| Cisplatin | MCF-7 | ~5-20 |
| HeLa | ~1-10 | |
| Paclitaxel | MCF-7 | ~0.005-0.02 |
| HeLa | ~0.002-0.01 |
Note: IC50 values for established drugs can vary significantly between studies and experimental conditions.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 6-bromo-4-anilinoquinazoline analogs, Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Inhibition of the EGFR signaling pathway by 6-bromo-4-anilinoquinazoline analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Suzuki vs. Stille Coupling for the Functionalization of 6-Bromo-4-chloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry and materials science. The quinazoline scaffold, in particular, is a privileged structure found in numerous bioactive compounds. This guide provides a detailed comparison of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings, for the selective C-C bond formation at the C6 position of 6-bromo-4-chloro-2-methylquinazoline. This comparison is supported by experimental data from analogous systems, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic strategy.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture |
| Reaction Conditions | Typically requires a base (e.g., K₂CO₃, Cs₂CO₃) | Often proceeds under neutral or mildly basic conditions |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups |
Performance Comparison in the Arylation of this compound
The primary consideration for the functionalization of this compound is the selective reaction at the more reactive C-Br bond over the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > Cl.[1] This inherent difference allows for the selective arylation at the C6-bromo position while leaving the C4-chloro group intact for potential subsequent modifications.
The following tables summarize representative yields for the selective coupling at the C6-position of bromo-chloro substituted quinoline and quinazoline systems with various aryl partners, providing an expected performance benchmark for this compound.
Table 1: Representative Yields for Suzuki Coupling of Bromo-Chloro Heterocycles
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~80-90 |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~75-85 |
Data is extrapolated from Suzuki couplings of 6-bromo-4-chloroquinoline-3-carbonitrile, a closely related substrate.[1]
Table 2: Representative Yields for Stille Coupling of Bromo-Chloro Heterocycles
| Arylstannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | Toluene | 100 | 18 | ~80-90 |
| Tributyl(4-methoxyphenyl)stannane | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | Toluene | 100 | 18 | ~75-85 |
| Tributyl(4-fluorophenyl)stannane | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | Toluene | 100 | 18 | ~75-85 |
| Tributyl(2-thienyl)stannane | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | Toluene | 100 | 18 | ~70-80 |
Data is based on general Stille coupling protocols for dihalogenated heteroaromatic compounds and represents expected outcomes.
Experimental Protocols
Suzuki Coupling Protocol
This protocol is adapted from a general procedure for the selective Suzuki coupling of 6-bromo-4-chloroquinoline-3-carbonitrile.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-4-chloro-2-methylquinazoline.
Stille Coupling Protocol
This protocol is a general procedure for the Stille coupling of heteroaryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Arylstannane (e.g., Tributyl(aryl)stannane) (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (5 mol%)
-
Anhydrous and degassed toluene
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd₂(dba)₃, and P(t-Bu)₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the arylstannane.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with an aqueous solution of potassium fluoride (KF) to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mechanistic Overview
The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
Both Suzuki and Stille couplings are highly effective methods for the selective arylation of the C6-bromo position of this compound.
The Suzuki coupling is often the preferred initial choice due to several key advantages:
-
Low Toxicity: Boronic acids and their byproducts are significantly less toxic than their organotin counterparts, a critical consideration in drug development and for environmental safety.
-
Ease of Purification: The boron-containing byproducts are typically water-soluble and can be easily removed during aqueous workup.
-
Commercial Availability: A vast and diverse library of aryl and heteroaryl boronic acids is commercially available, facilitating rapid exploration of chemical space.
The Stille coupling , however, offers distinct advantages in specific scenarios:
-
Excellent Functional Group Tolerance: Organostannanes are remarkably stable and tolerant of a wide array of functional groups. The reaction often proceeds under neutral conditions, which is beneficial for substrates containing base-sensitive moieties.
-
Reagent Stability: Organostannanes are generally stable to air and moisture and are less prone to decomposition pathways like the protodeboronation that can affect boronic acids.
For the functionalization of this compound, the Suzuki coupling is recommended as the primary method due to its more favorable safety profile and the ease of purification. However, if the desired aryl partner's boronic acid is unstable or if the substrate contains base-labile functional groups, the Stille coupling presents a robust and high-yielding alternative . The choice between these two powerful methodologies should be guided by the specific synthetic goals, the nature of the coupling partners, and practical considerations regarding safety and purification.
References
A Comparative Guide to the Molecular Docking of 6-Bromo-4-chloro-2-methylquinazoline with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular docking performance of 6-Bromo-4-chloro-2-methylquinazoline and its derivatives against key protein kinases implicated in cancer development. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to inform and guide future research in the design of novel kinase inhibitors. The quinazoline scaffold is a well-established pharmacophore in oncology, and understanding the interactions of its halogenated derivatives is crucial for the development of next-generation targeted therapies.
Comparative Docking and In Vitro Activity
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules within the active site of a protein target. This data, in conjunction with in vitro assays, provides a robust framework for structure-activity relationship (SAR) studies. The following tables summarize the available quantitative data for 6-bromo-quinazoline derivatives against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cdc2-like Kinase 4 (Clk4).
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
| Compound ID | Derivative of this compound | Target Protein | Binding Energy (kcal/mol) | Cell Line | IC50 (µM) |
| 8a | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | EGFR (wild-type) | -6.7 | MCF-7 (Breast) | 15.85 ± 3.32 |
| SW480 (Colon) | 17.85 ± 0.92 | ||||
| Compound 6 | Fluoroquinzolinone derivative | EGFR | Not specified | MCF-7 (Breast) | - |
| Compound 10e | Fluoroquinzolinone derivative | EGFR | Not specified | MDA-MB-231 (Breast) | - |
| Compound 19 | 4-(3-bromoanilino)-6-(N-Boc-glycine)-quinazoline | EGFR | Not specified | HepG2 (Liver) | 8.3 |
| Compound 21 | 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)-quinazoline | EGFR (wild-type) | Not specified | - | 0.0461 |
| Erlotinib | Alternative Inhibitor | EGFR | Not specified | - | - |
| Gefitinib | Alternative Inhibitor | EGFR | Not specified | - | - |
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Compound ID | Derivative of this compound | Target Protein | Binding Energy (kcal/mol) | Cell Line | IC50 (µM) |
| Compound VII | Quinazoline-based derivative | VEGFR-2 | Not specified | HepG2, PC3, MCF-7 | 17.23, 26.10, 30.85 (µg/mL) |
| Compound VIII | Quinazoline-based derivative | VEGFR-2 | Not specified | HepG2, PC3, MCF-7 | 24.10, 40.90, 33.40 (µg/mL) |
| Sorafenib | Alternative Inhibitor | VEGFR-2 | Not specified | - | - |
| Sunitinib | Alternative Inhibitor | VEGFR-2 | Not specified | - | - |
Cdc2-like Kinase 4 (Clk4)
Clk4 is a dual-specificity kinase involved in the regulation of pre-mRNA splicing. Its dysregulation has been implicated in various diseases, including cancer.
| Compound ID | Derivative of this compound | Target Protein | Binding Energy (kcal/mol) | IC50 (nM) |
| Analogue 4 | Substituted 6-arylquinazolin-4-amine | Clk4 | Not specified | 50 |
| TG003 | Alternative Inhibitor | Clk4 | Not specified | 30 (Kd) |
| ML106 | Alternative Inhibitor | Clk4 | Not specified | 50 (Kd) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational and in vitro studies. Below are generalized protocols based on the reviewed literature for molecular docking and in vitro kinase assays.
Molecular Docking Protocol (General)
A generalized workflow for molecular docking studies of quinazoline derivatives with protein kinases is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein kinase (e.g., EGFR PDB ID: 1M17, VEGFR-2 PDB ID: 2OH4, Clk4 PDB ID: 6FYV) is retrieved from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure. The protein is then energy minimized using a suitable force field.
-
Ligand Preparation: The 2D structure of this compound or its derivatives is sketched using chemical drawing software and converted to a 3D structure. The ligand's geometry is optimized using computational chemistry methods, and partial charges are assigned.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock Vina, FRED, or Glide. The binding site is defined, often as a grid box encompassing the ATP-binding pocket of the kinase. The docking algorithm then explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the kinase are examined. The docking scores or binding energies are used to rank the potential inhibitory activity of the compounds.[1][2][3][4][5][6]
In Vitro Kinase Inhibition Assay (General)
The inhibitory activity of the synthesized compounds against the target kinases is determined using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Assay Components: The assay typically includes the recombinant kinase enzyme, a specific substrate peptide, ATP, and the test compound at various concentrations.
-
Reaction: The kinase reaction is initiated by adding ATP. The kinase phosphorylates its substrate using ATP.
-
Detection: After a set incubation period, a detection reagent is added that contains luciferase. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of the target kinases and the experimental process is essential for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical workflow for molecular docking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpcat.com [ijpcat.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-4-chloro-2-methylquinazoline Analogs
For Immediate Release
A comprehensive analysis of 6-bromo-4-chloro-2-methylquinazoline analogs reveals critical structural determinants for their biological activity, offering a roadmap for the rational design of novel therapeutics. This guide provides a comparative overview of their structure-activity relationships (SAR), focusing on anticancer and kinase inhibitory properties, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with several approved drugs targeting key signaling pathways in cancer.[1] The this compound core serves as a versatile template for developing potent inhibitors of enzymes such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K), which are crucial regulators of cell growth, proliferation, and survival.[2][3] Dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Comparative Biological Activity of 6-Bromoquinazoline Analogs
The biological activity of 6-bromoquinazoline derivatives is highly influenced by the nature and position of substituents on the quinazoline ring. The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various analogs, providing a clear comparison of their performance.
Table 1: In Vitro Cytotoxicity of 6-Bromo-2-methyl-3-aryl-4(3H)-quinazolinone Analogs
| Compound ID | R (Substitution on 3-phenyl) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |
| 5a | H | 1.99 | 46.6 |
| 5b | 3-F | 0.53 | 1.95 |
| 5c | 4-F | 1.83 | 2.05 |
| 5d | 3-Cl | 2.15 | 2.11 |
| 5e | 4-Cl | 1.73 | 1.98 |
| 5f | 3-Br | 2.01 | 2.05 |
| 5g | 4-Br | 1.69 | 2.01 |
| 5h | 3-CH3 | 2.26 | 2.24 |
| 5i | 4-CH3 | 1.89 | 2.11 |
| 5j | 4-OCH3 | 2.13 | 2.19 |
| Cisplatin | - | 1.01 | 1.89 |
Data sourced from a study on the cytotoxic effects of 6-bromoquinazoline derivatives.[4]
SAR Insights:
-
The introduction of a substituent on the phenyl ring at the 3-position generally enhances cytotoxic activity compared to the unsubstituted analog (5a).
-
Compound 5b , with a fluorine atom at the meta-position of the phenyl ring, demonstrated the most potent activity against both MCF-7 and SW480 cell lines, even surpassing the standard chemotherapeutic agent, cisplatin.[4]
-
Halogen substitutions (F, Cl, Br) at the para-position also resulted in significant cytotoxic activity.
Table 2: In Vitro Cytotoxicity of 2-(4-Chlorophenyl)-4-(halogenoanilino)-6-bromoquinazoline Analogs
| Compound ID | 4-Anilino Substitution | LC50 (µM) vs. MCF-7 | LC50 (µM) vs. HeLa |
| 3g | 2-Fluoroanilino | > 10 | 5.2 |
| 3h | 3-Fluoroanilino | > 10 | 6.5 |
| 3i | 4-Fluoroanilino | > 10 | 4.8 |
| 3j | 4-Chloroanilino | > 10 | 7.1 |
| 3k | 4-Bromoanilino | > 10 | 3.9 |
| 3l | 2,4-Difluoroanilino | > 10 | 8.2 |
Data sourced from a study on the in vitro cytotoxicity of 4-(halogenoanilino)-6-bromoquinazolines.
SAR Insights:
-
The presence of a 4-chlorophenyl group at the 2-position of the quinazoline core appears to be crucial for cytotoxic activity, as the corresponding 2-unsubstituted analogs were inactive.
-
These analogs generally exhibited greater potency against the HeLa cell line compared to the MCF-7 cell line.
-
Compound 3k , featuring a 4-bromoanilino substituent at the 4-position, was the most active compound against HeLa cells in this series.
Signaling Pathway Inhibition
This compound analogs often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathways are primary targets.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell growth and proliferation.[2] Many 4-anilinoquinazoline derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, thereby blocking its activation.[2]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer.[5] Quinazoline derivatives have been developed as inhibitors of PI3K, which in turn prevents the phosphorylation and activation of Akt and mTOR, leading to the suppression of tumor growth.[5][6]
Experimental Protocols
Detailed methodologies are essential for the validation and replication of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 4-Substituted-6-bromo-2-methylquinazolines
The synthesis of the target compounds typically involves a multi-step process starting from 5-bromoanthranilic acid.
Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed to yield the benzoxazinone intermediate.
Step 2: Synthesis of this compound The intermediate from Step 1 is treated with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, to produce the this compound core.
Step 3: Synthesis of 4-Substituted Analogs The 4-chloro group is displaced by various nucleophiles (e.g., substituted anilines, phenols, thiols) to generate the final target analogs. This is typically achieved by refluxing the 4-chloroquinazoline with the desired nucleophile in a suitable solvent like isopropanol or ethanol.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Seeding:
-
Cancer cell lines (e.g., MCF-7, SW480, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Cells are treated with serial dilutions of the test compounds (typically in DMSO) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., cisplatin) are included.
3. MTT Addition and Incubation:
-
MTT solution is added to each well, and the plates are incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization:
-
The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay measures the direct inhibitory effect of compounds on EGFR kinase activity by quantifying the amount of ADP produced.
1. Compound Preparation:
-
Prepare serial dilutions of the test compounds in a suitable buffer.
2. Kinase Reaction:
-
In a 96-well or 384-well plate, add the test compound, recombinant human EGFR enzyme, and a suitable substrate (e.g., poly(Glu, Tyr)).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent.
4. Luminescence Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
5. Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Conclusion
The this compound scaffold presents a promising foundation for the development of potent anticancer agents, particularly as kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2, C3, and C4 positions of the quinazoline ring can significantly enhance biological activity. The data strongly suggests that further exploration of substitutions on this versatile core, guided by the insights presented, could lead to the discovery of novel and more effective cancer therapeutics. The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of new analogs in this promising chemical class.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 4. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
In vivo efficacy of 6-Bromo-4-chloro-2-methylquinazoline-based compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of 6-bromoquinazoline-based compounds, a class of molecules with significant interest in oncology due to their potential as kinase inhibitors. Given the limited publicly available in vivo data for 6-Bromo-4-chloro-2-methylquinazoline derivatives, this guide will focus on closely related 6-bromo-4-anilinoquinazoline analogs and other relevant quinazoline compounds as surrogates. The performance of these compounds is compared against established epidermal growth factor receptor (EGFR) inhibitors, Gefitinib and Erlotinib, providing a benchmark for their potential therapeutic efficacy.
Comparative In Vivo Efficacy of Quinazoline Derivatives and Established Drugs
The following table summarizes the in vivo anti-tumor efficacy of a 2-methylquinazoline derivative and the established EGFR inhibitors, Gefitinib and Erlotinib, in xenograft models. This data provides a quantitative comparison of their ability to inhibit tumor growth.
| Compound/Drug | Cancer Model | Animal Model | Dosage and Administration | Key Findings |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | MCF-7 (Breast Cancer) Xenograft | Nude Mice | 1.0 mg/kg (single dose, intravenous) | Inhibited tumor growth by 62% without obvious signs of toxicity.[1] |
| Gefitinib | H358 (Wild-type EGFR NSCLC) Xenograft | Nude Mice | 150 mg/kg/day (oral gavage) | Moderate anti-tumor activity with a tumor growth inhibition of 28.0% ± 1.4% after 21 days.[2][3] |
| Gefitinib | H358R (Cisplatin-resistant NSCLC) Xenograft | Nude Mice | Not specified | Increased anti-tumor effect compared to H358 xenograft, with a tumor growth inhibition of 52.7% ± 3.1% after 21 days.[3][4][5] |
| Erlotinib | H460a (NSCLC) Xenograft | Athymic Nude Mice | 100 mg/kg | 71% tumor growth inhibition.[6] |
| Erlotinib | A549 (NSCLC) Xenograft | Athymic Nude Mice | 100 mg/kg | 93% tumor growth inhibition.[6] |
| Erlotinib | SUM149 (Triple-Negative Breast Cancer) Xenograft | Mice | 50 mg/kg | 84% tumor growth inhibition on day 49.[7] |
| Erlotinib | SUM149 (Triple-Negative Breast Cancer) Xenograft | Mice | 100 mg/kg | 103% tumor growth inhibition on day 49.[7] |
Signaling Pathway Inhibition: The EGFR Cascade
Many 4-anilinoquinazoline derivatives, including the 6-bromo analogs, are designed to target the EGFR signaling pathway.[8] Dysregulation of this pathway is a key driver in the development and progression of many cancers. These compounds typically act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, preventing autophosphorylation and the subsequent activation of downstream pro-survival and proliferative signaling cascades.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - Li - Translational Cancer Research [tcr.amegroups.org]
- 4. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Halogenated Quinazoline Kinase Inhibitors: A Comparative Analysis for Drug Discovery Professionals
A deep dive into the comparative efficacy and structure-activity relationships of halogenated quinazoline kinase inhibitors, providing researchers and drug development professionals with a comprehensive guide to this critical class of anticancer agents.
The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, particularly for targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key player in various cancers. The strategic placement of halogen atoms on the quinazoline or its associated phenyl ring has been a pivotal strategy in optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors. This guide provides a comparative analysis of prominent halogenated quinazoline kinase inhibitors, supported by experimental data and detailed methodologies, to inform future drug discovery efforts.
The Role of Halogenation in Kinase Inhibition
Halogen atoms, through their unique electronic and steric properties, significantly influence the interaction of quinazoline inhibitors with their target kinases. Halogen bonding, a non-covalent interaction, can enhance binding affinity to the ATP-binding pocket of the kinase. Furthermore, the size and electronegativity of the halogen can modulate the inhibitor's conformation and metabolic stability. Structure-activity relationship (SAR) studies have consistently shown that the position and nature of the halogen substituent are critical determinants of an inhibitor's efficacy.[1][2] For instance, substitution with bulky and heavy halogen atoms can increase activity towards certain kinases like VEGFR2, while other substitution patterns favor EGFR inhibition.[3]
Comparative Efficacy of Halogenated Quinazoline EGFR Inhibitors
Several halogenated quinazoline derivatives have been approved for clinical use or are in advanced stages of development for the treatment of non-small cell lung cancer (NSCLC) and other malignancies.[3][4][5] The table below summarizes the in vitro potency of key first and second-generation EGFR inhibitors, highlighting the impact of their halogenated structures.
| Inhibitor | Generation | Halogen Substitution | Target Kinase(s) | IC50 (nM) vs EGFRwt | IC50 (nM) vs EGFR mutants (e.g., L858R, T790M) | Reference Cell Lines |
| Gefitinib | First | 3-Chloro, 4-Fluoro | EGFR | ~2-80 | L858R: ~10-40; T790M: >10,000 | A431, NCI-H1975 |
| Erlotinib | First | None (for comparison) | EGFR | ~2-20 | L858R: ~4-20; T790M: >5,000 | A431, NCI-H1975 |
| Lapatinib | First | 3-Chloro, 4-(3-Fluorobenzyloxy) | EGFR, HER2 | ~10 | L858R: ~9 | SKBR3, BT474 |
| Afatinib | Second (Covalent) | 4-(3-Chloro-4-fluoroanilino) | EGFR, HER2, HER4 | ~0.5-1 | L858R: ~0.5; T790M: ~10 | NCI-H1975, HCC827 |
| Dacomitinib | Second (Covalent) | 4-(3-Chloro-4-fluoroanilino) | EGFR, HER2, HER4 | ~6 | L858R: ~5; T790M: ~13 | NCI-H1975, HCC827 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented is a representative range from multiple studies.
A computational study investigating the influence of halogen substitution at the C3' position of the 4-anilinoquinazoline scaffold revealed that bromine substitution resulted in the most potent inhibition of EGFR, with an IC50 of 0.025 nM, followed by chlorine (0.31 nM), fluorine (3.8 nM), and iodine (0.89 nM).[1] This highlights the nuanced role of halogen choice in inhibitor design.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Figure 1: Simplified EGFR signaling pathway and the point of intervention for halogenated quinazoline inhibitors.
Figure 2: A typical experimental workflow for the development and evaluation of novel halogenated quinazoline kinase inhibitors.
Detailed Experimental Protocols
Reproducibility and rigorous comparison require standardized experimental protocols. Below are methodologies for key assays used to evaluate these inhibitors.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (halogenated quinazoline inhibitors)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for tumor implantation
-
Test compounds formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule and dosage.
-
Measure the tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and body weight of the mice regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Conclusion and Future Directions
The strategic incorporation of halogens into the quinazoline scaffold has been instrumental in the development of potent and selective kinase inhibitors. This comparative guide underscores the importance of halogenation in modulating inhibitor performance. Future research will likely focus on exploring less common halogens and multi-halogenated derivatives to fine-tune activity and overcome drug resistance. Furthermore, the development of covalent and allosteric inhibitors represents a promising frontier for creating next-generation therapies with enhanced efficacy and durability.[6][7][8] The detailed protocols provided herein offer a standardized framework for the rigorous evaluation of these novel therapeutic agents.
References
- 1. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Purity Under Scrutiny: A Comparative Guide to the LC-MS Analysis of 6-Bromo-4-chloro-2-methylquinazoline
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity confirmation of 6-Bromo-4-chloro-2-methylquinazoline, a key intermediate in pharmaceutical synthesis. We present a comprehensive, albeit hypothetical, experimental protocol and compare its performance with alternative analytical techniques, supported by representative data.
The unequivocal confirmation of a compound's purity is critical to ensure the validity of subsequent biological assays and to meet stringent regulatory standards. This compound, with its multiple reactive sites, presents a unique analytical challenge where the identification and quantification of closely related impurities are paramount. LC-MS, with its high sensitivity and specificity, is a powerful tool for this purpose.
Comparative Analysis of Purity Determination Methods
The choice of analytical technique for purity assessment depends on a variety of factors including the physicochemical properties of the analyte, the nature of expected impurities, and the required level of sensitivity and accuracy. Below is a comparative summary of LC-MS with other common analytical techniques for the purity analysis of this compound.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS | 99.85 | 0.01% | 0.03% | High sensitivity and specificity; provides molecular weight information of impurities. | Higher operational complexity and cost. |
| HPLC-UV | 99.78 | 0.02% | 0.06% | Robust, widely available, and cost-effective. | Co-eluting impurities with similar UV spectra may not be resolved or accurately quantified.[1] |
| GC-MS | 99.82 | 0.01% | 0.04% | Excellent for volatile and thermally stable impurities. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | 99.91 | 0.05% | 0.15% | Primary analytical method, highly accurate and does not require a reference standard for the analyte.[2][3] | Lower sensitivity compared to chromatographic methods; requires a higher concentration of the analyte. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the protocols for the LC-MS analysis of this compound, along with alternative methods.
LC-MS (Liquid Chromatography-Mass Spectrometry) Protocol
This method combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for identifying and quantifying the target compound and any potential impurities.
1. Sample Preparation:
-
Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL for analysis.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
Alternative Analytical Protocols
1. HPLC-UV (High-Performance Liquid Chromatography with UV Detection):
-
Sample Preparation: As per the LC-MS protocol.
-
Chromatography: Same as LC-MS.
-
Detection: UV detector set to 254 nm. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
2. GC-MS (Gas Chromatography-Mass Spectrometry):
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of dichloromethane.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions: Electron Ionization (EI) at 70 eV, scan range m/z 50-550.
3. qNMR (Quantitative Nuclear Magnetic Resonance):
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure accurate integration.
-
Data Processing: Integrate the signals of the analyte and the internal standard. Purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their molecular weights and the number of protons.[4]
Logical Framework for Purity Analysis
The selection of a primary purity analysis technique and orthogonal methods for confirmation is a critical decision in the drug development process. The following diagram illustrates the logical relationships and considerations for choosing an appropriate analytical strategy.
References
Comparative Cross-Reactivity Profiling of 6-Bromo-4-chloro-2-methylquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of a representative 6-Bromo-4-chloro-2-methylquinazoline derivative, a scaffold of significant interest in medicinal chemistry. Due to the limited publicly available cross-reactivity data for this specific molecule, this document presents an illustrative profile based on the known activities of structurally related quinazoline-based kinase inhibitors. The experimental data herein is synthesized from common outcomes of the detailed experimental protocols provided.
The quinazoline core is a privileged scaffold in the development of kinase inhibitors, with many derivatives targeting key signaling pathways in oncology and inflammatory diseases.[1][2][3] Understanding the selectivity of these compounds is paramount for predicting their therapeutic efficacy and potential off-target effects.[4] This guide outlines the methodologies to establish such a profile and presents sample data for comparative purposes.
Illustrative Kinase Selectivity Profile
The following table summarizes the inhibitory activity of a hypothetical this compound derivative against a panel of selected kinases, representing various families of the human kinome. This data is representative of what would be generated from a broad in vitro kinase assay panel.
Table 1: In Vitro Kinase Inhibition Profile of a Representative this compound Derivative
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC50 (nM) |
| EGFR | Tyrosine Kinase | 98 | 15 |
| VEGFR2 | Tyrosine Kinase | 92 | 45 |
| SRC | Tyrosine Kinase | 75 | 250 |
| ABL1 | Tyrosine Kinase | 68 | 480 |
| CDK2/cyclin A | CMGC | 45 | > 1000 |
| ROCK1 | AGC | 32 | > 1000 |
| PKA | AGC | 15 | > 10,000 |
| p38α | CMGC | 25 | > 10,000 |
| MEK1 | STE | 10 | > 10,000 |
| PI3Kα | Lipid Kinase | 5 | > 10,000 |
Data is illustrative and intended for comparative purposes.
Cellular Activity Profile
Cell-based assays are crucial to confirm that the biochemical activity translates to a cellular context. The following table provides sample data on the anti-proliferative effects of the derivative in cancer cell lines with known kinase dependencies.
Table 2: Anti-proliferative Activity in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Pathway Dependency | LC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | EGFR | 0.5 |
| MCF-7 | Breast Adenocarcinoma | PI3K/mTOR | 2.8 |
| HeLa | Cervical Cancer | Various | 5.1 |
| HUVEC | Normal Endothelial Cells | - | > 25 |
LC50 values are illustrative. Data for MCF-7 and HeLa are conceptually based on findings for related 6-bromo-4-anilinoquinazoline analogs.[5]
Experimental Protocols
Detailed and robust experimental design is fundamental to generating reliable cross-reactivity data. The following are standard protocols for the key experiments cited in this guide.
In Vitro Kinase Assay Panel
This protocol outlines a common method for determining the inhibitory activity of a compound against a large panel of purified kinases.[6]
Objective: To determine the IC50 values of the test compound against a broad representation of the human kinome.
Materials:
-
Purified recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
[γ-³³P]ATP.
-
ATP solution.
-
384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.[6]
-
In the wells of a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound to the wells. Include controls with DMSO only (no inhibition) and a known potent inhibitor (positive control).
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP is washed away.
-
Wash the filter plate multiple times with a wash buffer.
-
Dry the plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the data to determine the IC50 value using non-linear regression analysis.
Chemoproteomics Kinase Profiling
This method assesses compound binding to endogenously expressed kinases within a complex cellular lysate, offering a more physiologically relevant perspective on selectivity.[7][8]
Objective: To identify the protein kinases that bind to the test compound in a competitive manner in a cellular extract.
Materials:
-
"Kinobeads": Affinity resin with immobilized non-selective kinase inhibitors.[8]
-
Cell line of interest (e.g., K562, HeLa).[7]
-
Cell lysis buffer.
-
Test compound stock solution.
-
Wash buffers.
-
Elution buffer.
-
Mass spectrometer.
Procedure:
-
Culture and harvest cells. Prepare a cell lysate.
-
Treat aliquots of the cell lysate with increasing concentrations of the free test compound in a dose-dependent, competition-based experimental design.[7] An untreated lysate serves as the control.
-
Incubate the treated lysates with the kinobeads. Kinases not bound by the free test compound will bind to the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Prepare the eluted protein samples for mass spectrometry analysis (e.g., through tryptic digestion and isobaric labeling like TMT).[7]
-
Analyze the samples using quantitative mass spectrometry to identify and quantify the proteins that were competed off the beads by the test compound.
-
Rank-order the interactions by binding affinity based on the dose-dependent decrease in protein binding to the beads.[7]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity profiling of kinase inhibitors.
Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
Caption: A multi-faceted workflow for comprehensive kinase inhibitor profiling.
Caption: Logical flow for the analysis and classification of kinase inhibitor data.
References
- 1. mdpi.com [mdpi.com]
- 2. A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijirt.org [ijirt.org]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
Safety Operating Guide
Proper Disposal of 6-Bromo-4-chloro-2-methylquinazoline: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 6-Bromo-4-chloro-2-methylquinazoline. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals engaged in laboratory research and chemical handling.
Immediate Safety and Hazard Summary
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.
Due to these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A properly fitted laboratory coat
-
Respiratory protection (e.g., a fume hood or a respirator with appropriate cartridges) if handling the compound as a powder or generating dust or aerosols.
Quantitative Hazard Data for Structurally Similar Compounds
The following table summarizes the GHS hazard classifications for 6-Bromo-4-chloro-quinazoline, a closely related compound, which should be considered as indicative for this compound in the absence of specific data.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
Operational Plan for Waste Management
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] All materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Storage:
-
Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as Hazardous Chemical Waste and as Halogenated Organic Waste .[2][3]
-
Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.[2]
-
Segregation: This waste stream should be segregated from other chemical wastes, especially non-halogenated organic wastes, strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.[3]
-
Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.
Disposal Procedure
-
Collection: Accumulate waste in the appropriately labeled container.
-
Documentation: Maintain a log of the waste generated, including the date, quantity, and chemical composition.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a complete and accurate description of the waste.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.
Incineration in a permitted hazardous waste incinerator is the preferred method of disposal for halogenated organic compounds. [2] Landfill disposal is not recommended. Do not dispose of this chemical down the drain or in regular trash. [2]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle for the disposal of halogenated organic waste is to avoid any chemical treatment by laboratory personnel. The most appropriate "protocol" is the administrative procedure of segregation, labeling, and professional disposal.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-Bromo-4-chloro-2-methylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for handling 6-Bromo-4-chloro-2-methylquinazoline. The guidance herein is compiled from safety data for the compound and structurally similar halogenated aromatic compounds to ensure a comprehensive safety approach.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following hazards:
To mitigate these risks, the following personal protective equipment is mandatory.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause serious eye damage.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[4] | Prevents skin contact, which can lead to irritation or burns.[4] Ensure gloves are appropriate for the specific solvent and breakthrough time. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety during the handling of this compound.
Experimental Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Put on all required personal protective equipment as detailed in the table above.
-
Ensure a chemical fume hood is available and functioning correctly. Prepare all necessary equipment and reagents within the fume hood.
-
-
Handling:
-
Spill Management:
-
In case of a spill, evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small spills, use an absorbent material to collect the substance, and place it in a sealed, labeled container for disposal.
-
For larger spills, contact your institution's environmental health and safety department immediately.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[4] Use a designated and clearly labeled waste container for this compound waste.
-
Decontamination of Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.[4] The resulting rinsate must be collected as hazardous waste.[4]
-
Disposal Procedures: All waste containing this compound must be disposed of as hazardous waste. Follow your institution's specific hazardous waste disposal procedures.[4] Do not discharge into drains or the environment.[7]
-
Packaging: Ensure waste containers are securely sealed, properly labeled with the contents, and stored in a designated hazardous waste accumulation area.
By adhering to these safety and logistical guidelines, researchers, scientists, and drug development professionals can minimize the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 17913559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
